4-Methyl-2-oxovaleric acid
Descripción
Ketoleucine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Methyl-2-oxopentanoic acid has been reported in Humulus lupulus, Drosophila melanogaster, and other organisms with data available.
Ketoleucine is a metabolite that accumulates in Maple Syrup Urine Disease (MSUD) and shown to compromise brain energy metabolism by blocking the respiratory chain; this is of relevance to the understanding of the pathophysiology of the neurological dysfunction of MSUD patients. (A3497).
Ketoleucine is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to parent cpd
Structure
3D Structure
Propiedades
IUPAC Name |
4-methyl-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJNAXTPSGJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4502-00-5 (hydrochloride salt), 51828-95-6 (calcium salt) | |
| Record name | alpha-Ketoisocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6061157 | |
| Record name | alpha-Ketoisocaproic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellow liquid; fruity aroma | |
| Record name | Ketoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methyl-2-oxopentanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
32 mg/mL, Soluble in water, Soluble (in ethanol) | |
| Record name | Ketoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methyl-2-oxopentanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.053-1.058 | |
| Record name | 4-Methyl-2-oxopentanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
816-66-0 | |
| Record name | 4-Methyl-2-oxovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ketoisocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ketoisocaproic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentanoic acid, 4-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Ketoisocaproic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-KETOISOCAPROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUJ8AH400 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ketoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8 - 10 °C | |
| Record name | Ketoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-2-oxovaleric Acid: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproic acid (KIC), is a key branched-chain keto acid (BCKA) derived from the essential amino acid leucine.[1] It serves as a critical intermediate in leucine metabolism and has garnered significant interest in various research fields, including metabolic disorders, sports nutrition, and neurology. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and visualizations of its metabolic context.
Core Properties
The fundamental chemical and physical properties of this compound are summarized below.
Synonyms and Identifiers
To facilitate comprehensive literature searches, a list of common synonyms and chemical identifiers is provided.
| Identifier Type | Value |
| IUPAC Name | 4-methyl-2-oxopentanoic acid |
| Common Synonyms | α-Ketoisocaproic acid, Ketoleucine, 2-Oxoisocaproic acid, α-KIC |
| CAS Number | 816-66-0[2] |
| Molecular Formula | C6H10O3[2] |
| Molecular Weight | 130.14 g/mol [2] |
| InChI Key | BKAJNAXTPSGJCU-UHFFFAOYSA-N[1] |
Physicochemical Data
Quantitative physicochemical data are crucial for experimental design and interpretation.
| Property | Value | Source |
| Melting Point | 8-10 °C | [2] |
| Boiling Point | 82-83 °C at 11 mmHg | [2] |
| Density | 1.055 g/mL at 20 °C | [2] |
| Refractive Index | n20/D 1.431 | [2] |
| Solubility | Soluble in water | [2] |
Biological Significance
This compound plays a pivotal role in cellular metabolism, primarily through its connection to leucine. The degradation of leucine in muscle tissue leads to the formation of this keto acid, a process that also contributes to the synthesis of other amino acids like alanine and glutamate.[1] In the liver, this compound can be converted into various important molecules, including cholesterol and acetyl-CoA.[1]
Notably, elevated levels of this compound are a key biomarker for Maple Syrup Urine Disease (MSUD), a metabolic disorder characterized by the inability to properly break down branched-chain amino acids.[1] Conversely, its potential therapeutic applications are also under investigation. Studies have explored its use as a nutritional supplement to enhance physical performance and reduce muscle damage.[1]
Signaling Pathway Involvement
The metabolic effects of leucine and, by extension, this compound, are partly mediated through the mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a potent activator of mTORC1, a key complex in this pathway.[3][4]
Experimental Protocols
Synthesis of this compound
While various methods exist for the synthesis of α-keto acids, a common laboratory-scale approach involves the oxidation of the corresponding α-hydroxy acid or the transamination of the parent amino acid. A specific method for the synthesis of 4-methylvaleric acid, a related compound, involves a one-carbon α-ketoacid elongation pathway from 4-methyl-2-oxovalerate, highlighting the enzymatic interconversion possibilities.[5][6][7] For direct synthesis, enzymatic conversion from L-leucine using an L-amino acid oxidase can be employed, followed by purification.
General Enzymatic Synthesis Protocol:
-
Reaction Setup: Dissolve L-leucine in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Enzyme Addition: Add L-amino acid oxidase to the solution. The enzyme concentration and reaction time will need to be optimized.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by measuring the disappearance of leucine or the appearance of this compound using techniques like HPLC.
-
Termination: Stop the reaction by denaturing the enzyme, for example, by adding a strong acid or by heat inactivation.
-
Purification: Proceed with the purification of the product.
Purification of this compound
Purification of α-keto acids from a reaction mixture or biological sample is crucial for accurate downstream analysis. A combination of extraction and chromatographic techniques is often employed.
General Purification Protocol:
-
Acidification and Extraction: Acidify the reaction mixture or biological sample to protonate the carboxylic acid group. Extract the this compound into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
-
Chromatography: For higher purity, employ column chromatography. A silica gel column can be used with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the target compound from impurities. Monitor the fractions using thin-layer chromatography (TLC).
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Analytical Methods
Accurate quantification of this compound in biological matrices is essential for metabolic studies. HPLC and GC-MS are commonly used techniques.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be used for the determination of α-oxoacids.[8]
-
Derivatization: Derivatization is often necessary to enhance detection.
-
Column: A C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection is frequently used.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS provides high sensitivity and specificity for the analysis of volatile compounds. Derivatization is required to make the keto acid volatile.
-
Sample Preparation: Extract the organic acids from the sample.
-
Derivatization: A two-step derivatization is common for keto acids:
-
GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for targeted analysis.
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the metabolic effects of this compound in a cell culture model.
This workflow provides a structured approach, starting from cell culture and treatment, followed by multi-omics analysis, and culminating in data interpretation to understand the metabolic impact of this compound.
Conclusion
This compound is a metabolite of significant interest due to its central role in leucine metabolism and its potential implications for health and disease. This guide has provided a detailed overview of its fundamental properties, its involvement in the mTOR signaling pathway, and general protocols for its synthesis, purification, and analysis. The presented information and visualizations aim to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science. Further investigation into the precise mechanisms of action of this keto acid will undoubtedly open new avenues for therapeutic interventions and a deeper understanding of metabolic regulation.
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. This compound = 98.0 T 816-66-0 [sigmaaldrich.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis of 4-methylvaleric acid, a precursor of pogostone, involves a 2-isobutylmalate synthase related to 2-isopropylmalate synthase of leucine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of α-Ketoisocaproic Acid in Leucine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Ketoisocaproic acid (α-KIC), a key keto acid derived from the essential amino acid leucine, stands at a critical crossroads of nutrient signaling and metabolic regulation. As the initial product of leucine transamination, α-KIC's metabolic fate dictates cellular responses to nutrient availability, influencing protein synthesis, insulin secretion, and energy homeostasis. Its accumulation is a hallmark of the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD), highlighting its physiological significance. This technical guide provides an in-depth exploration of the multifaceted role of α-KIC in leucine metabolism, offering a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease. We present a synthesis of current knowledge, including quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the analysis of leucine metabolism, and visual representations of the intricate signaling pathways governed by α-KIC.
Introduction
Leucine, a branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a potent signaling molecule. The catabolism of leucine is initiated by its reversible transamination to α-Ketoisocaproic acid (α-KIC), a reaction catalyzed by branched-chain aminotransferases (BCATs).[1] This initial step is a critical regulatory point, as α-KIC can be either reaminated back to leucine or committed to irreversible degradation through the action of the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[2] The metabolic disposition of α-KIC has profound implications for cellular function, impacting pathways central to cell growth, proliferation, and metabolic control. Dysregulation of α-KIC metabolism is implicated in various pathological states, most notably Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder characterized by the accumulation of BCAAs and their corresponding α-keto acids, leading to severe neurological damage.[3][4] This guide will delve into the core aspects of α-KIC's role in leucine metabolism, providing the necessary technical details for a comprehensive understanding.
Biochemical Pathways of α-Ketoisocaproic Acid Metabolism
The metabolic journey of α-KIC is a tightly regulated process involving two key enzymatic steps.
Formation of α-Ketoisocaproic Acid: The Role of Branched-Chain Aminotransferases (BCATs)
The conversion of leucine to α-KIC is a reversible transamination reaction catalyzed by BCATs.[1] These enzymes transfer the amino group from leucine to α-ketoglutarate, yielding α-KIC and glutamate. There are two main isoforms of BCAT: the cytosolic (BCATc) and the mitochondrial (BCATm). While BCATc is predominantly found in the brain, BCATm is widely distributed in various tissues, with skeletal muscle being a major site of BCAA transamination.[5]
The Fate of α-Ketoisocaproic Acid: The Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex
Once formed, α-KIC faces a critical metabolic branch point. It can either be reaminated to leucine, conserving the amino acid pool, or undergo oxidative decarboxylation by the BCKAD complex.[2] This multi-enzyme complex, located in the inner mitochondrial membrane, catalyzes the irreversible conversion of α-KIC to isovaleryl-CoA. This is the committed step in leucine catabolism. Isovaleryl-CoA then enters further metabolic pathways to ultimately produce acetyl-CoA and acetoacetate, highlighting the ketogenic nature of leucine.[1]
The activity of the BCKAD complex is tightly regulated by a phosphorylation/dephosphorylation cycle. A specific kinase, BCKAD kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates it. α-KIC itself is a potent inhibitor of BCKDK, creating a feedback mechanism where an accumulation of α-KIC promotes its own degradation by activating the BCKAD complex.[6]
Figure 1: Overview of the core pathway of leucine metabolism, highlighting the central role of α-Ketoisocaproic acid (KIC).
Quantitative Data in Leucine Metabolism
Understanding the quantitative aspects of leucine metabolism is crucial for researchers. The following tables summarize key kinetic parameters of the enzymes involved and the physiological concentrations of leucine and α-KIC.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax | Source |
| Branched-Chain Aminotransferase (BCAT) | Leucine | 83.5 ± 31.3 | 0.18 ± 0.05 U/mg | [4] |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) | α-Ketoisocaproic acid | 2.8-fold increase with S293A mutation | No change with S293A mutation | [7] |
Note: Vmax values can vary significantly depending on the tissue and purification methods. The provided value for BCAT is from a study on Thermoproteus tenax.
Concentrations of Leucine and α-Ketoisocaproic Acid
| Analyte | Sample Type | Condition | Concentration | Source |
| Leucine | Plasma | Normal (Fasting) | ~100 - 150 µM | [8] |
| Muscle | Normal (Rest) | ~100 - 200 nmol/g | [8] | |
| Plasma | MSUD | Markedly elevated | [3] | |
| α-Ketoisocaproic acid (KIC) | Plasma | Normal (Fasting) | ~30 - 60 µM | [8] |
| Muscle | Normal (Rest) | 49.4 ± 4.1 µmol/kg wet wt | [8] | |
| Muscle | Normal (Post-exercise) | 78.1 ± 6.5 µmol/kg wet wt | [8] | |
| Urine | Normal | 0 - 0.89 mmol/mol creatinine | [9] | |
| Plasma | MSUD | Markedly elevated | [3][4] | |
| Urine | MSUD | Markedly elevated | [3][4] |
Experimental Protocols
Accurate measurement of α-KIC and the activity of related enzymes is fundamental for research in this field. This section provides an overview of key experimental methodologies.
Quantification of α-Ketoisocaproic Acid by High-Performance Liquid Chromatography (HPLC)
This method allows for the sensitive and specific measurement of α-KIC in biological samples.
Principle: α-Keto acids are derivatized to form fluorescent or UV-absorbing compounds, which are then separated and quantified by HPLC. A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB) which reacts with the α-keto group to form a highly fluorescent quinoxalinone derivative.[10]
Protocol Outline:
-
Sample Preparation:
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a suitable mobile phase, often a gradient of acetonitrile and an aqueous buffer, to separate the derivatized α-KIC from other compounds.[10]
-
Detect the fluorescent derivative using a fluorescence detector with appropriate excitation and emission wavelengths.[10]
-
-
Quantification:
-
Generate a standard curve using known concentrations of α-KIC.
-
Quantify the α-KIC concentration in the samples by comparing their peak areas to the standard curve.
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity Assay
This assay measures the rate of oxidative decarboxylation of a labeled α-KIC substrate.
Principle: The activity of the BCKAD complex is determined by measuring the release of labeled CO2 from a [1-¹⁴C]- or [1-¹³C]-labeled α-KIC substrate.[14][15]
Protocol Outline:
-
Tissue Homogenization:
-
Homogenize fresh or frozen tissue samples in a buffer containing agents to preserve enzyme activity and inhibit proteases.[16]
-
-
Enzyme Reaction:
-
Incubate the tissue homogenate with a reaction mixture containing the labeled α-KIC substrate, cofactors (e.g., NAD+, Coenzyme A, thiamine pyrophosphate), and other necessary components.[17]
-
-
Trapping and Quantification of Labeled CO2:
-
Radiolabeled Substrate ([1-¹⁴C]KIC): Terminate the reaction by adding acid, which releases the ¹⁴CO2. Trap the evolved ¹⁴CO2 in a suitable trapping agent (e.g., a base-impregnated filter paper) and quantify the radioactivity using a scintillation counter.[17]
-
Stable Isotope-Labeled Substrate ([1-¹³C]KIC): Terminate the reaction and measure the enrichment of ¹³CO2 in the headspace of the reaction vessel using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[14]
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of CO2 production based on the amount of labeled CO2 generated over time and normalize it to the protein concentration of the tissue homogenate.
-
Stable Isotope Tracer Studies for Leucine Metabolism
This in vivo technique allows for the dynamic assessment of whole-body and tissue-specific leucine metabolism.
Principle: A stable isotope-labeled leucine tracer (e.g., [1-¹³C]leucine) is infused into a subject. By measuring the enrichment of the tracer and its metabolites (like ¹³CO2 and labeled α-KIC) in blood, expired air, and tissue samples, various parameters of leucine kinetics can be calculated, including flux, oxidation, and incorporation into protein.[1][18]
Protocol Outline:
-
Tracer Infusion:
-
Sample Collection:
-
Collect blood samples at regular intervals to measure the isotopic enrichment of leucine and α-KIC in the plasma.
-
Collect expired air samples to measure the enrichment of labeled CO2, which reflects leucine oxidation.[1]
-
Obtain tissue biopsies (e.g., muscle) to determine the incorporation of the labeled leucine into tissue protein.
-
-
Sample Analysis:
-
Analyze the isotopic enrichment of leucine, α-KIC, and CO2 using GC-MS or IRMS.[19]
-
-
Kinetic Modeling:
-
Use mathematical models to calculate key parameters of leucine metabolism, such as:
-
Leucine Flux (Rate of Appearance): The rate at which leucine enters the plasma pool from protein breakdown and dietary intake.
-
Leucine Oxidation: The rate at which leucine is irreversibly catabolized.
-
Non-oxidative Leucine Disposal: An indirect measure of the rate of leucine incorporation into protein.
-
-
α-Ketoisocaproic Acid and Cellular Signaling
Beyond its role as a metabolic intermediate, α-KIC, along with its precursor leucine, functions as a critical signaling molecule, influencing two of the most important pathways in cellular regulation: the mTOR and insulin signaling pathways.
The mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR forms two distinct complexes, mTORC1 and mTORC2. Leucine and, by extension, α-KIC are potent activators of mTORC1.[2][20]
Mechanism of Activation:
Leucine and α-KIC promote the activation of mTORC1 through a series of steps that involve the Rag GTPases and the translocation of mTORC1 to the lysosomal surface, where it can be activated by Rheb. While the precise sensor for leucine is still under investigation, its metabolite acetyl-CoA, derived from α-KIC catabolism, has been shown to positively regulate mTORC1 activity by promoting the acetylation of Raptor, a key component of mTORC1.[20]
Figure 2: Simplified diagram of the mTORC1 signaling pathway activation by leucine and its metabolite α-Ketoisocaproic acid (KIC).
The Insulin Signaling Pathway
The insulin signaling pathway is crucial for maintaining glucose homeostasis, primarily by promoting glucose uptake into skeletal muscle and adipose tissue. There is a complex interplay between BCAA metabolism and insulin sensitivity. Elevated levels of BCAAs and their metabolites, including α-KIC, have been associated with insulin resistance.
Mechanism of Interaction:
The activation of mTORC1 by leucine and α-KIC can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine sites. This inhibitory phosphorylation impairs the downstream signaling cascade initiated by insulin, including the activation of PI3K and Akt, which are essential for GLUT4 translocation to the cell membrane and subsequent glucose uptake. Therefore, while acutely stimulating protein synthesis, chronic elevation of leucine and α-KIC may contribute to the development of insulin resistance in skeletal muscle.
Figure 3: Interaction of the leucine/α-KIC-mTORC1 axis with the insulin signaling pathway in skeletal muscle.
Conclusion
Alpha-Ketoisocaproic acid is a pivotal metabolite in leucine metabolism, acting as a critical sensor and regulator of cellular nutrient status. Its intricate involvement in both anabolic and catabolic pathways, as well as its influence on key signaling networks like mTOR and insulin signaling, underscores its importance in health and disease. A thorough understanding of the biochemistry, regulation, and physiological roles of α-KIC is essential for researchers and drug development professionals seeking to modulate metabolic pathways for therapeutic benefit. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive foundation for future investigations into the complex and fascinating world of α-KIC and leucine metabolism. Further research into the precise molecular mechanisms governing α-KIC's actions will undoubtedly uncover new therapeutic targets for metabolic diseases and enhance our understanding of fundamental cellular processes.
References
- 1. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 4. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The effects of high intensity exercise on muscle and plasma levels of alpha-ketoisocaproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo measurement of leucine metabolism with stable isotopes in normal subjects and in those with cirrhosis fed conventional and branched-chain amino acid-enriched diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tissue-specific characterization of mitochondrial branched-chain keto acid oxidation using a multiplexed assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
The Pivotal Role of α-Ketoleucine in Branched-Chain Amino Acid Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential nutrients that play critical roles in protein synthesis, energy homeostasis, and cell signaling. The catabolism of these amino acids is a tightly regulated process, and its dysregulation is implicated in various metabolic diseases, including insulin resistance and Maple Syrup Urine Disease (MSUD). Central to BCAA metabolism is α-ketoleucine, also known as α-ketoisocaproate (KIC), the α-keto acid analog of leucine. This technical guide provides an in-depth exploration of the multifaceted functions of ketoleucine within the BCAA pathways, its impact on key signaling networks such as the mechanistic target of rapamycin (mTOR) pathway, and its implications for therapeutic intervention. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.
Introduction
The branched-chain amino acids (BCAAs) are unique among essential amino acids as their initial catabolism occurs predominantly in extrahepatic tissues, primarily skeletal muscle.[1] This process is initiated by the reversible transamination of BCAAs into their respective branched-chain α-keto acids (BCKAs).[2] α-ketoleucine (α-ketoisocaproate, KIC) is the BCKA derived from leucine and serves as a critical metabolic intermediate. Beyond its role as a precursor for leucine synthesis, ketoleucine has emerged as a signaling molecule in its own right, influencing key cellular processes such as protein synthesis, insulin secretion, and glucose metabolism.[3][4]
Elevated levels of both BCAAs and their corresponding BCKAs, including ketoleucine, have been associated with metabolic disturbances such as insulin resistance and type 2 diabetes.[5] Conversely, defects in BCAA catabolism, specifically in the enzyme complex responsible for the irreversible degradation of BCKAs, lead to the rare but serious metabolic disorder, Maple Syrup Urine Disease (MSUD).[6][7] A thorough understanding of the function of ketoleucine is therefore paramount for developing therapeutic strategies for these conditions.
This guide will delve into the core functions of ketoleucine in BCAA pathways, providing a technical overview for researchers, scientists, and drug development professionals. We will explore its metabolic fate, its role as a signaling molecule, and the experimental approaches used to investigate its function.
The BCAA Metabolic Pathway and the Central Role of Ketoleucine
The catabolism of BCAAs is a multi-step process involving several key enzymes. The initial and reversible step is the transamination of leucine to ketoleucine, catalyzed by the enzyme branched-chain aminotransferase (BCAT).[2] This reaction is crucial for nitrogen balance and the synthesis of other amino acids.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-mTOR (Ser2448) antibody (28881-1-AP) | Proteintech [ptglab.com]
- 4. Phospho-mTOR (Ser2448) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 7. tandfonline.com [tandfonline.com]
4-Methyl-2-oxovaleric Acid: A Comprehensive Technical Guide on its Discovery, History, and Biochemical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproic acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid, leucine. While a normal metabolite, its accumulation is the hallmark of the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD), leading to severe neurological damage. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its biochemical properties, the analytical methods for its quantification, and its pathological role in MSUD. The document includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.
Discovery and History
The story of this compound is intrinsically linked to the elucidation of Maple Syrup Urine Disease (MSUD). The timeline of its discovery is marked by key clinical observations and subsequent biochemical investigations.
1954: The First Clinical Description of a Mysterious Neurological Disorder
In 1954, Menkes and his colleagues described a familial neurodegenerative disorder in four infants who exhibited a peculiar maple syrup or burnt sugar odor in their urine.[1][2] This clinical observation was the first step towards identifying a new inborn error of metabolism, which they termed "maple sugar urine disease," later to be known as Maple Syrup Urine Disease (MSUD).[1][2]
1955-1960: Unraveling the Biochemical Basis of MSUD
Subsequent research by Dancis, Levitz, and Westall was pivotal in identifying the accumulating substances responsible for the disease's pathology. They demonstrated that the urine of affected infants contained high concentrations of the three branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and their corresponding α-keto acids.[1] In 1960, Dancis and his team pinpointed the enzymatic defect to the oxidative decarboxylation of these branched-chain α-keto acids.[2][3] This crucial discovery established this compound (the keto acid of leucine), along with α-keto-β-methylvaleric acid (from isoleucine) and α-ketoisovaleric acid (from valine), as the key pathogenic molecules in MSUD.[1][3]
1978: Characterization of the Defective Enzyme Complex
The specific enzyme complex responsible for the decarboxylation of branched-chain α-keto acids, the branched-chain α-keto acid dehydrogenase (BCKD) complex, was purified and characterized in 1978.[1] This multi-enzyme complex, located in the mitochondria, is composed of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase). A deficiency in any of these components leads to the accumulation of BCAAs and their keto acid derivatives.
While the discovery of this compound as a key player in a human metabolic disease is well-documented, its initial chemical synthesis predates this. The synthesis of α-keto acids, in general, has been known since the 19th century, with the first synthesis of pyruvic acid by Erlenmeyer in 1881.[1] However, the specific first synthesis of this compound is not as clearly documented in the readily available historical literature, with its significance and detailed study emerging primarily from the investigation of MSUD.
Biochemical Properties and Metabolic Role
This compound is a short-chain keto acid with the chemical formula C₆H₁₀O₃.[2] It is a key intermediate in the catabolic pathway of leucine, an essential amino acid that must be obtained from the diet.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-methyl-2-oxopentanoic acid | [2] |
| Synonyms | α-Ketoisocaproic acid, Ketoleucine | |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| Melting Point | 8-10 °C | [4] |
| Boiling Point | 82-83 °C at 11 mmHg | [4] |
| Density | 1.055 g/mL at 20 °C | [4] |
| Solubility in Water | Soluble | [5] |
The primary role of this compound is as a substrate for the BCKD complex, which catalyzes its irreversible oxidative decarboxylation to isovaleryl-CoA. This reaction is a critical step in the complete oxidation of leucine for energy production.
Pathophysiology in Maple Syrup Urine Disease (MSUD)
In individuals with MSUD, the deficient activity of the BCKD complex leads to the accumulation of this compound and other branched-chain α-keto acids in blood, cerebrospinal fluid (CSF), and urine to toxic levels.
Table 2: Typical Concentrations of this compound in MSUD Patients vs. Healthy Controls
| Biological Fluid | MSUD Patients (μmol/L) | Healthy Controls (μmol/L) | Reference |
| Plasma | 200 - 5000 | < 50 | [6][7] |
| Urine | Highly elevated (variable) | Trace amounts | [8][9] |
| Cerebrospinal Fluid (CSF) | 100 - 1000 | < 10 | [6] |
The accumulation of this compound is the primary driver of the severe neurological symptoms observed in MSUD, which include lethargy, irritability, seizures, and intellectual disability. The neurotoxic effects are mediated through several proposed mechanisms:
-
Mitochondrial Dysfunction: this compound can impair mitochondrial function by inhibiting key enzymes of the electron transport chain and the tricarboxylic acid (TCA) cycle, leading to reduced ATP production.[10]
-
Oxidative Stress: The accumulation of this keto acid induces the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA in neuronal cells.[11]
-
Neurotransmitter Imbalance: High levels of this compound can interfere with the transport of other large neutral amino acids (e.g., tyrosine, tryptophan) across the blood-brain barrier, leading to a deficiency of precursors for neurotransmitter synthesis (e.g., dopamine, serotonin).[11] It can also impact glutamate metabolism.[11]
Experimental Protocols
The accurate quantification of this compound in biological fluids is crucial for the diagnosis and monitoring of MSUD. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
GC-MS is a robust method for the analysis of organic acids in urine. The following is a general protocol for the derivatization and analysis of this compound.
Sample Preparation and Derivatization:
-
Normalization: Urine samples are typically normalized to creatinine concentration. A volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmol) is used for analysis.[12]
-
Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample) is added to each sample to correct for variations in sample preparation and instrument response.
-
Oximation: To stabilize the keto group and prevent enolization, the sample is treated with a derivatizing agent such as hydroxylamine hydrochloride or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[12]
-
Extraction: The organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.
-
Silylation: The extracted and dried organic acids are then derivatized to their trimethylsilyl (TMS) esters using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase their volatility for GC analysis.
GC-MS Analysis:
-
Gas Chromatograph: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation.
-
Temperature Program: A temperature gradient is employed to separate the various organic acids based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometer: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions characteristic of the derivatized this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma α-Keto Acid Analysis
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in plasma.
Sample Preparation:
-
Protein Precipitation: Plasma proteins are precipitated by adding a cold organic solvent such as methanol or acetonitrile.
-
Internal Standard Addition: An appropriate internal standard is added prior to protein precipitation.
-
Derivatization (Optional but common): To enhance chromatographic retention and ionization efficiency, α-keto acids are often derivatized. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the keto group.
LC-MS/MS Analysis:
-
Liquid Chromatography: Reversed-phase chromatography is typically used to separate the derivatized α-keto acids. A C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid) is common.
-
Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the derivatized this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective technique minimizes interferences from the complex biological matrix.
Conclusion
This compound, a key metabolite in leucine catabolism, has a rich history intertwined with the discovery and understanding of Maple Syrup Urine Disease. Its accumulation due to a genetic defect in the BCKD complex leads to severe neurotoxicity, making its accurate measurement critical for diagnosis and patient management. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working to further elucidate the pathophysiology of MSUD and develop novel therapeutic strategies. Continued research into the precise molecular mechanisms of this compound-induced neurotoxicity is essential for the development of targeted therapies to mitigate the devastating neurological consequences of this debilitating disease.
References
- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 2. This compound | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 816-66-0 [chemicalbook.com]
- 5. Reduction of large neutral amino acid concentrations in plasma and CSF of patients with maple syrup urine disease during crises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Renal clearance of branched-chain L-amino and 2-oxo acids in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical and Biochemical Profiles of Maple Syrup Urine Disease in Malaysian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of mitochondrial homeostasis in organic acidurias: insights from human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Multifaceted Biological Significance of 4-Methyl-2-oxovaleric Acid: From Metabolism to Cellular Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproate (KIC), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine.[1][2] While its role as a metabolic substrate is well-established, KIC is emerging as a pleiotropic molecule with significant involvement in cellular signaling, pathophysiology, and as a modulator of physiological processes. Its accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a severe metabolic disorder characterized by neurological damage.[2][3][4] Beyond its role in disease, KIC influences key signaling pathways such as the mechanistic target of rapamycin (mTOR) and hypoxia-inducible factor-1α (HIF-1α), and impacts insulin sensitivity, muscle metabolism, and the immune response. This technical guide provides an in-depth exploration of the core biological significance of KIC, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Core Metabolic Role: The Leucine Catabolic Pathway
This compound is the initial keto acid formed from the reversible transamination of leucine, a reaction catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme.[1] This process is fundamental for nitrogen balance and provides a carbon skeleton that can be further metabolized for energy. Subsequently, KIC is irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting step in BCAA catabolism.[2][5][6] This reaction commits the carbon skeleton to enter the Krebs cycle via conversion to acetyl-CoA and acetoacetate.[1] The activity of the BCKDH complex is tightly regulated by phosphorylation (inactivation) and dephosphorylation (activation), primarily mediated by BCKDH kinase (BDK) and protein phosphatase 2Cm (PP2Cm), respectively.[7][8]
Pathophysiological Significance: Maple Syrup Urine Disease (MSUD)
MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[3][4] This enzymatic block leads to the systemic accumulation of BCAAs (leucine, isoleucine, valine) and their corresponding branched-chain α-keto acids (BCKAs), including KIC.[9] KIC is considered a primary neurotoxic agent in MSUD, with its elevated concentrations linked to severe neurological symptoms such as lethargy, seizures, coma, and irreversible brain damage if untreated.[10] The neurotoxicity is multifactorial, involving impaired mitochondrial function, increased production of reactive oxygen species (ROS), and disruption of neurotransmitter synthesis.[3][10]
Quantitative Data: Metabolite Concentrations in Health and Disease
The concentration of KIC and other BCKAs is a critical biomarker for the diagnosis and monitoring of MSUD.
| Metabolite | Condition | Fluid | Concentration Range | Reference |
| Branched-Chain α-Keto Acids (Total) | Healthy (overnight fast) | Plasma | 59 ± 5 µM | [11] |
| α-Ketoisocaproate (KIC) | Healthy (Wild-Type Mice) | Liver | ~78 pmol/g | [12] |
| α-Ketoisocaproate (KIC) | Healthy (Wild-Type Mice) | Gastrocnemius | ~0.2 nmol/g | [12] |
| α-Ketoisocaproate (KIC) | PP2Cm Knockout Mice (MSUD model) | Gastrocnemius | ~25 nmol/g | [12] |
| Leucine | MSUD (Classic) | Plasma | >1000 µmol/L (Normal: 50-150) | [9] |
| Alloisoleucine | MSUD (Classic, Pathognomonic) | Plasma | >5 µmol/L (Normal: <2) | [9] |
Role in Cellular Signaling
Recent research has unveiled KIC's function as a signaling molecule, influencing major cellular pathways that regulate growth, metabolism, and stress responses.
mTOR Pathway and Insulin Signaling
KIC, like its parent amino acid leucine, can stimulate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[13][14] However, its effects on glucose metabolism are complex. Studies have shown that KIC can suppress insulin-stimulated glucose transport in skeletal muscle cells.[13][14][15] This effect appears to be dependent on its conversion back to leucine via BCAT2 and subsequent mTORC1-mediated inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1).[7][13] This positions KIC at the crossroads of protein synthesis and insulin resistance, a connection of significant interest in metabolic diseases like type 2 diabetes.[7]
HIF-1α Signaling
Emerging evidence indicates that KIC and other BCKAs can aerobically activate Hypoxia-Inducible Factor-1α (HIF-1α) signaling in vascular cells.[16] This occurs under normal oxygen conditions (normoxia) through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for degrading HIF-1α. The proposed mechanism involves iron chelation and the production of L-2-hydroxyglutarate, which both suppress PHD2 activity.[16] This paracrine activation of HIF-1α by KIC stimulates glycolysis and may play a role in the pathobiology of vascular diseases like pulmonary arterial hypertension.[16]
Other Biological Effects
-
Neurotoxicity: In MSUD, high KIC levels reduce mitochondrial complex activities and increase reactive species formation in the brain, contributing to neuronal damage.[10][17]
-
Skeletal Muscle: KIC has been studied as a nutritional supplement. It may reduce protein degradation and has been observed to decrease muscle damage after certain types of exercise.[1][18]
-
Lipid Metabolism: In animal models, KIC supplementation has been shown to improve the fatty acid composition in skeletal muscle, potentially by influencing transcription factors related to lipid metabolism.[19]
Key Experimental Protocols
Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This protocol outlines a common spectrophotometric method to determine BCKDH activity in tissue extracts. The principle is to measure the rate of NADH production resulting from the oxidative decarboxylation of a BCKA substrate.
Protocol Steps:
-
Tissue Homogenization: Homogenize fresh or frozen tissue in a buffer containing protease and phosphatase inhibitors (e.g., Tris-HCl buffer, pH 7.4, with EDTA, DTT, and a commercial inhibitor cocktail).
-
Mitochondrial Isolation (Optional but recommended): Perform differential centrifugation to isolate the mitochondrial fraction, where the BCKDH complex is located.
-
Enzyme Precipitation: Precipitate the BCKDH complex from the tissue or mitochondrial extract using polyethylene glycol (e.g., 9% PEG).[8]
-
Activity Assay:
-
Resuspend the enzyme pellet in an assay buffer (e.g., potassium phosphate buffer, pH 7.5).
-
To measure total activity, pre-incubate the extract with a phosphatase (e.g., lambda protein phosphatase) to dephosphorylate and fully activate the enzyme complex.[8] To measure actual (basal) activity, omit the phosphatase.
-
Initiate the reaction by adding the assay mixture containing cofactors (NAD+, Coenzyme A, Thiamine pyrophosphate) and a BCKA substrate (e.g., α-ketoisovalerate or KIC).
-
Monitor the increase in absorbance at 340 nm (due to NADH formation) using a spectrophotometer at a controlled temperature (e.g., 30°C or 37°C).[8][20]
-
-
Calculation: Calculate enzyme activity based on the rate of NADH production using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). Express activity as mU/mg of protein (nmol/min/mg).
Quantification of KIC in Biological Samples via LC-MS
This protocol summarizes a sensitive method for quantifying KIC in tissues or plasma using liquid chromatography-mass spectrometry (LC-MS), often involving chemical derivatization to enhance detection.
Protocol Steps:
-
Sample Preparation:
-
Homogenize tissue or deproteinize plasma (e.g., with methanol or perchloric acid).
-
Centrifuge to remove precipitated proteins.
-
Add an internal standard (e.g., a ¹³C-labeled BCKA) to the supernatant for accurate quantification.[12]
-
-
Derivatization:
-
React the BCKAs in the extract with a derivatizing agent, such as o-phenylenediamine (OPD), to form stable, highly ionizable quinoxalinol derivatives.[12]
-
-
Extraction:
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the derivatized BCKAs from the aqueous matrix.[12]
-
-
Analysis by UFLC-MS/MS:
-
Lyophilize the organic extract and reconstitute in a suitable mobile phase.
-
Inject the sample onto an Ultra-Fast Liquid Chromatography (UFLC) system coupled to a mass spectrometer (e.g., a Triple TOF or Q-TOF).[12][21]
-
Separate the derivatives using a C18 column with a gradient mobile phase (e.g., ammonium acetate and acetonitrile).[21][22]
-
Detect and quantify the derivatized KIC using mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
-
Quantification:
-
Construct a standard curve using known concentrations of derivatized KIC.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[12]
-
Conclusion and Future Directions
This compound is far more than a simple metabolic byproduct. Its central role in the devastating neurotoxicity of MSUD highlights the critical importance of maintaining its homeostasis. Furthermore, its ability to modulate fundamental signaling pathways like mTOR and HIF-1α positions it as a key molecule at the interface of nutrition, metabolic health, and disease. For researchers and drug development professionals, understanding the multifaceted biology of KIC is crucial. Future research should focus on further elucidating the downstream effects of KIC-mediated signaling in various tissues, exploring its potential as a therapeutic target for modulating insulin resistance or vascular dysfunction, and developing strategies to mitigate its neurotoxic effects in metabolic disorders.
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
- 3. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 4. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 5. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 7. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired growth and neurological abnormalities in branched-chain α-keto acid dehydrogenase kinase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The metabolic effect of α-ketoisocaproic acid: <i>in vivo</i> and <i>in vitro</i> studies - ProQuest [proquest.com]
- 18. selleckchem.com [selleckchem.com]
- 19. α-Ketoisocaproate and β-hydroxy-β-methyl butyrate regulate fatty acid composition and lipid metabolism in skeletal muscle of growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Alpha-Ketoisocaproic Acid: A Key Biomarker in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alpha-Ketoisocaproic acid (α-KIC), a branched-chain keto acid (BCKA) derived from the essential amino acid leucine, is emerging as a critical biomarker in the landscape of metabolic disorders.[1][2] Beyond its well-established role in the rare genetic disorder Maple Syrup Urine Disease (MSUD), recent evidence increasingly implicates elevated levels of α-KIC in the pathophysiology of more common metabolic conditions, including insulin resistance and type 2 diabetes.[3] This technical guide provides a comprehensive overview of α-KIC's role as a biomarker, detailing its metabolic pathways, analytical methodologies for its quantification, and its impact on cellular signaling.
Metabolic Origin and Pathway of Alpha-Ketoisocaproic Acid
Alpha-KIC is the initial product of leucine catabolism, a process initiated by the reversible transamination of leucine catalyzed by branched-chain aminotransferases (BCAT).[1] This reaction transfers the amino group from leucine to α-ketoglutarate, yielding glutamate and α-KIC. Subsequently, α-KIC is oxidatively decarboxylated by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex to isovaleryl-CoA.[2] This is the rate-limiting step in leucine catabolism. Inborn errors in the BCKD complex lead to the accumulation of branched-chain amino acids (BCAAs) and their corresponding ketoacids, including α-KIC, which is the hallmark of MSUD.[4][5]
Alpha-Ketoisocaproic Acid in Metabolic Disorders
Elevated concentrations of α-KIC are a primary diagnostic marker for MSUD, a rare autosomal recessive disorder characterized by a deficiency in the BCKD complex.[4][6] This deficiency leads to the accumulation of BCAAs and BCKAs in blood and urine, causing a distinctive maple syrup odor and severe neurological damage if left untreated.[4]
More recently, metabolomic studies have linked elevated circulating levels of BCAAs and their metabolites, including α-KIC, to insulin resistance and an increased risk of developing type 2 diabetes.[3] While the precise mechanisms are still under investigation, evidence suggests that α-KIC can impair insulin signaling and glucose metabolism.
Quantitative Data on Alpha-Ketoisocaproic Acid Levels
The following tables summarize the reported concentrations of α-KIC in plasma/serum and urine across different metabolic states. These values can serve as a reference for researchers and clinicians.
Table 1: Plasma/Serum Alpha-Ketoisocaproic Acid Concentrations
| Condition | Subject Group | Concentration Range | Reference |
| Healthy | Adults | < 1.09 mcg/mg creatinine (urine) | [7] |
| Maple Syrup Urine Disease (MSUD) | Newborns (2-3 days old) | Leucine > 1000 µmol/L (indicative of high KIC) | [4] |
| Insulin Resistance/Type 2 Diabetes | Humans | Associated with high concentrations | [3] |
Note: Data on specific plasma concentration ranges for healthy individuals and those with insulin resistance is limited and requires further research for standardization.
Signaling Pathways Affected by Alpha-Ketoisocaproic Acid
Alpha-KIC has been shown to influence key cellular signaling pathways, particularly the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.
Elevated α-KIC can activate mTORC1, which in turn can lead to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This inhibition disrupts the downstream insulin signaling cascade, including the PI3K/Akt pathway, ultimately impairing glucose uptake by cells.
Experimental Protocols for Alpha-Ketoisocaproic Acid Quantification
Accurate and reliable quantification of α-KIC is crucial for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for the analysis of α-keto acids in biological fluids.
1. Sample Preparation:
- To a 1 mL plasma or urine sample, add internal standards (e.g., α-ketovalerate and α-ketocaproate).
- Pass the sample through a weak anion-exchange resin at neutral pH.
- Wash the resin with distilled water to remove interfering substances.
- Elute the α-keto acids with a solution of 4 M hydrochloric acid and ethanol (50:50).[8]
2. Derivatization:
- Prepare quinoxalinol derivatives directly in the eluent.
- Extract the derivatives with methylene chloride.
- Perform trimethylsilylation of the extracted derivatives.[8]
3. HPLC Analysis:
- Column: Fused-silica SE-30 column (30 m).[8]
- Mobile Phase: A gradient of methanol and water is often used.
- Detection: UV detection is commonly employed.
- Quantification: Based on the peak area of the derivatized α-KIC relative to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general workflow for the quantification of organic acids, including α-KIC, in urine.
1. Sample Preparation:
- Adjust the urine sample to a specific creatinine concentration (e.g., 1 µMol creatinine).[9]
- Perform oximation to stabilize the α-keto acids.
- Extract the organic acids using a suitable solvent (e.g., ethyl acetate).[10]
2. Derivatization:
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitute the residue and derivatize with a trimethylsilylation reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).[10]
3. GC-MS Analysis:
- GC Column: A capillary column suitable for organic acid analysis.
- Carrier Gas: Helium.
- Temperature Program: A temperature gradient is used to separate the analytes.
- MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.[10]
4. Data Analysis:
- Identify α-KIC based on its retention time and mass spectrum.
- Quantify using a calibration curve generated from standards.
Conclusion
Alpha-Ketoisocaproic acid is a pivotal biomarker with significant implications for both rare and common metabolic disorders. Its central role in leucine metabolism and its influence on critical signaling pathways like mTOR underscore its importance in understanding the pathophysiology of conditions such as MSUD and insulin resistance. The analytical methods detailed in this guide provide a framework for the accurate quantification of α-KIC, which is essential for further research and the development of novel therapeutic strategies targeting metabolic diseases. As research in this area continues to evolve, the clinical utility of α-KIC as a diagnostic and prognostic biomarker is expected to expand significantly.
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. a-Ketoisocaproic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 5. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Maple syrup urine disease: branched-chain keto acid decarboxylation in fibroblasts as measured with amino acids and keto acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
- 8. Branched-chain alpha-keto acid analysis in biological fluids: preparative clean-up by anion-exchange and analysis by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of 4-Methyl-2-oxovaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproate (α-KIC), is a critical endogenous metabolite primarily known for its role as an intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-leucine.[1] This alpha-keto acid is not merely a transient molecule in a degradative pathway; it plays a significant role in nitrogen balance, energy homeostasis, and cellular signaling. Dysregulation of its metabolism is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), a rare but serious inherited condition.[2] This technical guide provides an in-depth overview of the core aspects of endogenous this compound synthesis, including the key enzymatic reactions, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to its study.
Core Synthesis Pathway
The primary and rate-limiting step in the endogenous synthesis of this compound is the reversible transamination of L-leucine. This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[3][4] There are two isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[3] The reaction involves the transfer of the amino group from L-leucine to α-ketoglutarate, yielding this compound and L-glutamate.[1][4]
The subsequent and irreversible step in the catabolic pathway is the oxidative decarboxylation of this compound to isovaleryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large multi-enzyme complex located in the inner mitochondrial membrane.[5][6]
A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids, including this compound, in the blood and urine, which is characteristic of Maple Syrup Urine Disease.[7]
Quantitative Data
Understanding the kinetics of the enzymes and the physiological concentrations of the metabolites involved is crucial for comprehending the dynamics of this compound synthesis.
Table 1: Kinetic Parameters of Key Enzymes in Human this compound Metabolism
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/mg/min) | Tissue/Cell Type | Reference |
| BCAT2 (mitochondrial) | L-Leucine | ~1000 | - | - | [8] |
| α-Ketoglutarate | ~600-3000 | - | - | [9] | |
| BCKDH Complex | This compound | Broad specificity | - | Mammalian | [2] |
Note: Specific V_max_ values are highly dependent on the purification and assay conditions and are therefore often reported in relative terms. Data for human enzymes are limited and often extrapolated from other mammalian studies.
Table 2: Physiological Concentrations of L-Leucine and this compound in Humans
| Metabolite | Concentration | Compartment | Condition | Reference |
| L-Leucine | 190 ± 22 µM | Muscle (intracellular) | Basal | [10] |
| Rises ~6-fold post-infusion | Plasma | Leucine infusion | [10] | |
| This compound | 1/20th to 1/40th of Leucine | Fibroblasts (intracellular) | Leucine load | [5] |
| ~77% of plasma Leucine enrichment | Plasma | L-[1-13C]leucine infusion | [11] |
Experimental Protocols
Assay for Branched-Chain Aminotransferase (BCAT) Activity
This spectrophotometric assay measures the rate of NADH consumption, which is coupled to the formation of this compound.
Principle: The transamination of L-leucine and α-ketoglutarate by BCAT produces this compound and glutamate. The this compound is then reduced back to L-leucine by the addition of an excess of leucine dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
L-Leucine solution (e.g., 100 mM)
-
α-Ketoglutarate solution (e.g., 50 mM)
-
NADH solution (e.g., 10 mM)
-
Leucine Dehydrogenase (e.g., from Bacillus sphaericus)
-
Ammonium chloride solution (e.g., 1 M)
-
Tissue homogenate or purified enzyme preparation
Procedure:
-
Prepare a reaction mixture in a 96-well plate or a cuvette containing Assay Buffer, L-leucine, α-ketoglutarate, NADH, and ammonium chloride.
-
Add the tissue homogenate or purified enzyme to initiate the reaction.
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the BCAT activity.
Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity
This radiochemical assay measures the release of ¹⁴CO₂ from [1-¹⁴C]-labeled this compound.
Principle: The BCKDH complex catalyzes the oxidative decarboxylation of this compound. By using a substrate labeled with ¹⁴C at the carboxyl group, the released ¹⁴CO₂ can be trapped and quantified to determine the enzyme activity.
Reagents:
-
Assay Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT.
-
[1-¹⁴C]-4-Methyl-2-oxovaleric acid (specific activity adjusted as needed)
-
Cofactors: 2 mM NAD⁺, 1 mM Coenzyme A, 0.2 mM Thiamine pyrophosphate (TPP)
-
Mitochondrial preparation or purified BCKDH complex
-
Stopping Solution: e.g., 1 M perchloric acid
-
CO₂ Trapping Solution: e.g., Hyamine hydroxide or a similar scintillation cocktail base.
Procedure:
-
Prepare the reaction mixture in a sealed vial containing Assay Buffer and cofactors.
-
Add the mitochondrial preparation or purified enzyme.
-
Initiate the reaction by adding [1-¹⁴C]-4-methyl-2-oxovaleric acid.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by injecting the Stopping Solution.
-
The released ¹⁴CO₂ is trapped in a center well containing the CO₂ Trapping Solution.
-
Quantify the trapped ¹⁴CO₂ using liquid scintillation counting.
Quantification of this compound in Biological Samples by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of small molecules like this compound in complex biological matrices such as plasma or tissue extracts.
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add 400 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., ¹³C-labeled this compound).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. For example, for this compound (m/z 129.1 -> 85.1).
Signaling Pathways and Regulation
The activity of the BCKDH complex, the rate-limiting step in BCAA catabolism, is tightly regulated by a phosphorylation/dephosphorylation cycle.[12]
-
Inactivation by Phosphorylation: The BCKDH kinase (BDK) phosphorylates and inactivates the E1α subunit of the BCKDH complex.[12]
-
Activation by Dephosphorylation: The protein phosphatase mitochondrial 1K (PPM1K) dephosphorylates and activates the BCKDH complex.[12]
Furthermore, the activity of BDK is subject to allosteric regulation. High concentrations of this compound and other branched-chain α-keto acids inhibit BDK activity, thereby promoting the dephosphorylated (active) state of the BCKDH complex.[7] This feedback mechanism helps to maintain BCAA homeostasis.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BCKDH Kinase and Phosphatase Integrate BCAA and Lipid Metabolism via Regulation of ATP-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [논문]Relationship of plasma leucine and α-ketoisocaproate during a L-[1-13C]leucine infusion in man: A method for measuring human intracellular leucine tracer enrichment [scienceon.kisti.re.kr]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of alpha-Ketoisocaproic Acid with Aminotransferases: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Ketoisocaproic acid (α-KIC), the keto analogue of the essential amino acid L-leucine, stands at a critical metabolic crossroads, primarily governed by its interaction with a class of enzymes known as aminotransferases. This interaction is the linchpin of branched-chain amino acid (BCAA) catabolism, a pathway with profound implications for nitrogen balance, energy homeostasis, and cellular signaling. Dysregulation of this process is a hallmark of several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). This technical guide provides an in-depth examination of the core biochemical interaction between α-KIC and aminotransferases, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic pathways to support advanced research and therapeutic development.
The Core Transamination Reaction
The primary interaction between α-KIC and aminotransferases is a reversible transamination reaction. This reaction involves the transfer of an amino group from an amino acid to a keto acid, catalyzed by pyridoxal 5'-phosphate (PLP)-dependent enzymes. In the context of BCAA metabolism, this function is carried out by branched-chain aminotransferases (BCATs).[1]
The reaction can proceed in two directions:
-
Forward Reaction (Leucine Catabolism): L-leucine donates its amino group to α-ketoglutarate (α-KG), yielding α-KIC and L-glutamate. This is the first step in breaking down leucine for energy or other metabolic uses.[2]
-
Reverse Reaction (Leucine Synthesis): α-KIC accepts an amino group from L-glutamate to form L-leucine and α-ketoglutarate.[3] This allows for the synthesis of leucine from its keto acid, a process crucial for nitrogen recycling and protein synthesis.[4]
Two primary isoforms of BCAT facilitate this reaction in mammals, each with distinct subcellular localizations and tissue distributions:
-
BCAT1 (or BCATc): A cytosolic enzyme predominantly expressed in the brain, placenta, and cells of the immune system.[1][5]
-
BCAT2 (or BCATm): A mitochondrial enzyme found in most tissues, with high activity in skeletal muscle, kidney, and pancreas, but notably low activity in the liver.[1][6]
This tissue distribution means that the initial step of BCAA catabolism occurs mainly in extrahepatic tissues like skeletal muscle.[1] The resulting α-KIC is then released into circulation to be further metabolized, primarily in the liver.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of α-KIC with proteins and the kinetics of the enzymes that catalyze its transamination.
Table 1: Binding Characteristics of α-Ketoisocaproic Acid
This table details the plasma protein binding of α-KIC. This binding is significant as it affects the bioavailability and transport of α-KIC in circulation.
| Analyte | Binding Protein | % Bound in Plasma | Displacing Agents | Reference |
| α-Ketoisocaproic acid (α-KIC) | Serum Albumin | ~65% | Free Fatty Acids (e.g., oleate, stearate), other α-keto acids | [7] |
Note: The binding of α-KIC to albumin can be completely displaced by 10 mM of oleate, stearate, and myristate, suggesting that elevated plasma free fatty acids can increase the concentration of free, unbound α-KIC.[7]
Table 2: Kinetic Parameters of Branched-Chain Aminotransferases (BCATs)
This table presents available kinetic data for BCATs. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), with a lower Km value signifying a higher affinity of the enzyme for the substrate. While specific kinetic values for human BCATs with α-KIC as a substrate are not detailed in the available literature, data from related substrates and organisms provide insight into the enzyme's function.
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Notes | Reference |
| BCAT | E. coli | L-Glutamate | 0.82 ± 0.08 | Data from a coupled assay with 2-oxoisocaproate (α-KIC) as the amino acceptor. | [8] |
| BCAT | E. coli | 2-Oxoisocaproate (α-KIC) | 0.06 ± 0.01 | Data from a coupled assay with L-glutamate as the amino donor. | [8] |
| BCAT | Rat Kidney Mitochondria | α-Ketoglutarate | ~0.5 | Concentration used as an effective amino acceptor to measure valine transamination. | [9] |
| BCAT | Rat Kidney & Muscle | α-Ketoisocaproate (α-KIC) | N/A | Perfusion with α-KIC was found to directly stimulate BCATase activity. | [10] |
Signaling and Metabolic Pathways
The interaction of α-KIC with aminotransferases is a key regulatory point in cellular metabolism. The following diagrams, rendered in DOT language, illustrate the core reaction, its place within the broader BCAA catabolic pathway, and a typical experimental workflow.
Diagram 1: The Core Transamination Reaction
Caption: Reversible transamination of L-Leucine to α-KIC catalyzed by BCAT.
Diagram 2: Branched-Chain Amino Acid (BCAA) Catabolic Pathway
Caption: Overview of the BCAA catabolic pathway highlighting the BCAT-catalyzed step.
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for BCAT Activity
This protocol describes a continuous assay to measure the activity of BCAT in the direction of leucine synthesis (α-KIC + Glutamate → Leucine + α-KG). The production of α-ketoglutarate is coupled to a dehydrogenase reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.[8][11]
A. Materials and Reagents
-
Purified BCAT enzyme or tissue/cell lysate
-
Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM NaCl
-
Substrate Stock Solutions:
-
L-Glutamate (e.g., 200 mM stock)
-
α-Ketoisocaproic acid (α-KIC, sodium salt) (e.g., 20 mM stock)
-
-
Coupling System Reagents:
-
Ammonium Chloride (NH₄Cl) (e.g., 2 M stock)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) (e.g., 10 mM stock)
-
L-Glutamate Dehydrogenase (GDH) (e.g., 100 units/mL)
-
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plates or quartz cuvettes
B. Procedure
-
Prepare Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
L-Glutamate (final concentration e.g., 2-20 mM)
-
NADH (final concentration e.g., 0.25 mM)
-
NH₄Cl (final concentration e.g., 20 mM)
-
Glutamate Dehydrogenase (GDH) (final concentration e.g., 3 units/mL)
-
-
Equilibration: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.
-
Initiate Reaction: Start the reaction by adding a range of concentrations of α-KIC (e.g., 0.1 to 5 mM) to the mixture.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Convert the rate to µmol/min/mg of protein using the Beer-Lambert law and the extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Plot the reaction velocity against the substrate concentration (α-KIC) and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Ultrafiltration Assay for α-KIC Binding to Albumin
This protocol is used to determine the fraction of α-KIC bound to a protein like serum albumin by physically separating the free (unbound) ligand from the protein-ligand complex.[7][12]
A. Materials and Reagents
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
α-Ketoisocaproic acid (α-KIC)
-
Radiolabeled [¹⁴C]-α-KIC (for high sensitivity) or unlabeled α-KIC (for HPLC/MS detection)
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff)
-
Scintillation counter (if using radiolabel) or HPLC/Mass Spectrometer
-
Centrifuge
B. Procedure
-
Prepare Samples: Create a series of tubes containing a fixed concentration of albumin (e.g., 40 mg/mL in Binding Buffer) and varying concentrations of α-KIC. Include a small, known amount of [¹⁴C]-α-KIC as a tracer.
-
Incubation: Incubate the mixtures at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Separation:
-
Pipette an aliquot of each sample into the upper chamber of a centrifugal ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions (e.g., 5,000 x g for 15 minutes). The protein and bound α-KIC will be retained in the upper chamber, while the free α-KIC will pass through the membrane into the filtrate (lower chamber).
-
-
Quantification:
-
Filtrate (Free α-KIC): Carefully collect the filtrate and measure the concentration of α-KIC. If using [¹⁴C]-α-KIC, measure the radioactivity using a scintillation counter.
-
Retentate (Total α-KIC): Measure the concentration of α-KIC in an aliquot of the initial mixture (before centrifugation) to determine the total concentration.
-
-
Data Analysis:
-
Calculate the concentration of bound α-KIC: [Bound] = [Total] - [Free].
-
Calculate the percentage of bound α-KIC: (% Bound) = ([Bound] / [Total]) x 100.
-
Binding parameters such as the dissociation constant (Kd) can be determined by plotting bound vs. free concentrations and applying Scatchard analysis or non-linear regression.
-
Pathophysiological and Therapeutic Relevance
A comprehensive understanding of the α-KIC-aminotransferase interaction is vital for several areas of biomedical science.
-
Maple Syrup Urine Disease (MSUD): This inherited metabolic disorder is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex, the enzyme that catalyzes the irreversible step after α-KIC formation.[1] This leads to the toxic accumulation of BCAAs and their corresponding α-keto acids, including α-KIC. The neurotoxicity observed in MSUD is partly attributed to high levels of α-KIC.[2]
-
Insulin Resistance: Studies have shown that elevated levels of BCAAs and their metabolites, including α-KIC, are associated with insulin resistance. Research indicates that α-KIC can suppress insulin-stimulated glucose transport in muscle cells, an effect that is dependent on its re-amination back to leucine via BCAT2.[4][13]
-
Cancer Metabolism: The BCAT1 enzyme is overexpressed in several aggressive cancers, including glioblastoma and breast cancer.[1][14] By converting α-ketoglutarate to glutamate, BCAT1 activity lowers the intracellular pool of α-KG, which can impact epigenetic regulation and promote tumor growth, making it a potential therapeutic target.[15]
-
Nutritional Therapy: α-Keto analogues like α-KIC are used in nutritional therapies for patients with chronic kidney disease to provide the carbon skeleton of essential amino acids without the associated nitrogen load, thereby reducing urea production.
Conclusion
The interaction between alpha-Ketoisocaproic acid and branched-chain aminotransferases is a fundamental biochemical process with far-reaching physiological consequences. The reversible nature of this reaction allows it to serve as a critical control point in BCAA metabolism, nitrogen homeostasis, and the synthesis of neurotransmitters. As detailed in this guide, quantitative analysis of this interaction through robust experimental protocols is essential for elucidating its role in metabolic health and disease. For drug development professionals, targeting the BCAT enzymes offers promising therapeutic avenues for conditions ranging from metabolic syndromes to aggressive cancers. Future research focused on the specific kinetics and regulation of the human BCAT isoforms will further refine our understanding and enhance the potential for targeted therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCAT1 branched chain amino acid transaminase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. BCAT2 branched chain amino acid transaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Regulation of alpha-ketoisocaproate binding to albumin in vivo by free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of valine and alpha-ketoisocaproate metabolism in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpha-Ketoisocaproate stimulates branched-chain amino acid transaminase in kidney and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupled enzymatic assay for estimation of branched-chain L-amino acid aminotransferase activity with 2-Oxo acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of dye to albumin, as studied by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yorku.ca [yorku.ca]
- 14. Branched chain amino acid transaminase 1 - Wikipedia [en.wikipedia.org]
- 15. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 4-Methyl-2-oxovaleric Acid in Plasma using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocols
Introduction
4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproate, is a branched-chain α-keto acid that serves as a key intermediate in the metabolism of the essential amino acid leucine. Elevated levels of this metabolite in plasma can be indicative of certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD). Accurate and reliable quantification of this compound in plasma is crucial for clinical research, disease diagnosis, and monitoring therapeutic interventions. High-Performance Liquid Chromatography (HPLC), coupled with either ultraviolet (UV) or mass spectrometry (MS) detection, provides a robust and sensitive platform for this analysis.
This document provides detailed protocols for the quantification of this compound in human plasma using both HPLC-UV with pre-column derivatization and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS).
Metabolic Significance of this compound
This compound is a central molecule in the catabolic pathway of leucine. Leucine is first transaminated to form this compound, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex. A deficiency in this enzyme complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, resulting in the life-threatening metabolic disorder, Maple Syrup Urine Disease.
Figure 1: Simplified metabolic pathway of Leucine catabolism.
Experimental Protocols
Two primary methodologies are presented for the quantification of this compound in plasma: an HPLC-UV method requiring derivatization and a more sensitive HPLC-MS/MS method.
Method 1: HPLC-UV with Pre-column Derivatization
This method involves the derivatization of the keto-acid with 4-nitro-1,2-phenylenediamine (NPD) to form a chromophoric product that can be detected by UV spectroscopy.[1]
1. Sample Preparation
The initial step involves the removal of proteins from the plasma sample, which can interfere with the HPLC analysis.
Figure 2: Workflow for plasma protein precipitation.
Protocol:
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 30 seconds.[2]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube for the derivatization step.
2. Derivatization Protocol
Materials:
-
4-nitro-1,2-phenylenediamine (NPD) solution (1% w/v in methanol)[1]
-
Acetic acid-sodium acetate buffer (pH 3)[1]
Protocol:
-
To the supernatant from the sample preparation step, add 1.5 mL of the NPD solution and 1 mL of the acetate buffer.[1]
-
Heat the mixture at 80°C for 30 minutes.[1]
-
Allow the solution to cool to room temperature.
-
The derivatized sample is now ready for HPLC-UV analysis.
3. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax C-18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol:Water:Acetonitrile (46:52:2 v/v/v)[1] |
| Flow Rate | 0.9 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detector | Photodiode Array (PDA) |
| Detection Wavelength | 255 nm[1] |
Table 1: HPLC-UV instrument parameters.
4. Quantification
Quantification is achieved by creating a calibration curve using known concentrations of this compound standards that have undergone the same sample preparation and derivatization process.
| Parameter | Typical Value |
| Linearity Range | 0.2 - 100 µg/mL[1] |
| Limit of Detection (LOD) | 0.045 - 2.5 µg/mL[1] |
| Recovery | 96 - 98%[1] |
| Relative Standard Deviation (RSD) | 1.1 - 2.2%[1] |
Table 2: Typical performance characteristics of the HPLC-UV method.[1]
Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers higher sensitivity and specificity compared to the HPLC-UV method and does not require derivatization.
1. Sample Preparation
The same protein precipitation protocol as described for the HPLC-UV method is used.[2] An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before protein precipitation to ensure accurate quantification.
2. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
Table 3: HPLC-MS/MS instrument parameters.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Table 4: A typical gradient elution profile for the separation of this compound.[2]
3. Mass Spectrometry Detection
Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | 129.07 | 85.08 |
| Internal Standard (e.g., ¹³C₆-Leucine) | 136.1 | 90.1 |
Table 5: Example MRM transitions for this compound and a potential internal standard. Note: These transitions should be optimized for the specific instrument used.
Figure 3: Logical workflow for the HPLC-MS/MS analysis.
4. Quantification and Method Validation
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The method should be validated according to established bioanalytical method validation guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
Table 6: Common validation metrics and their typical acceptance criteria for bioanalytical methods.[2]
Conclusion
The described HPLC-UV and HPLC-MS/MS methods provide reliable and robust approaches for the quantification of this compound in human plasma. The choice of method will depend on the required sensitivity and the available instrumentation. The HPLC-MS/MS method is recommended for applications requiring high sensitivity and specificity, such as in clinical research and diagnostics for metabolic disorders. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
Analysis of Alpha-Ketoisocaproic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
Abstract
Alpha-Ketoisocaproic acid (α-KIC) is a crucial intermediate in the metabolic pathway of the branched-chain amino acid, leucine. The quantification of α-KIC in urine is a key diagnostic marker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), where its accumulation indicates a deficiency in the branched-chain alpha-keto acid dehydrogenase complex.[1] This document provides a detailed protocol for the quantitative analysis of α-KIC in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, a two-step derivatization process involving oximation and silylation, and the instrumental parameters for GC-MS analysis.
Principle
The analysis of non-volatile and thermally labile organic acids like α-KIC by GC-MS requires a chemical derivatization step to increase their volatility and thermal stability.[2] This protocol employs a robust two-step derivatization procedure. First, the keto group of α-KIC is protected by oximation using methoxyamine hydrochloride. This step is crucial to stabilize the molecule and prevent decarboxylation at high temperatures.[2] Subsequently, the carboxyl group is converted into its volatile trimethylsilyl (TMS) ester through a silylation reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivatized α-KIC is then separated from other components in the urine matrix by gas chromatography and detected and quantified by mass spectrometry. Quantification is achieved by using a stable isotope-labeled internal standard to correct for variations during sample preparation and analysis.
Experimental Protocol
Materials and Reagents
-
Alpha-Ketoisocaproic acid standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (e.g., α-Ketoisocaproic acid-¹³C₆)
-
Methoxyamine hydrochloride (MOX)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Diethyl ether, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Urine controls (normal and elevated levels)
-
Deionized water
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Heating block or oven
Sample Collection and Storage
-
Collect a random or first-morning void urine sample in a sterile, preservative-free container.[1]
-
For immediate analysis, store the sample at 2-8°C.
-
For long-term storage, freeze samples at -70°C to minimize degradation. Avoid repeated freeze-thaw cycles.[2]
Sample Preparation and Extraction
-
Normalization: Thaw urine samples to room temperature and vortex. Determine the creatinine concentration of the sample. To normalize for urine dilution, calculate the volume of urine equivalent to 0.5-1.0 µmol of creatinine.[3]
-
Internal Standard Addition: Transfer the calculated volume of urine to a clean glass tube. Add a known amount of the internal standard solution. This initial step is critical to account for any analyte loss during subsequent extraction and derivatization steps.[2]
-
Acidification: Acidify the sample to a pH < 2 by adding 1 M HCl.
-
Salting Out: Add approximately 0.5-1 g of sodium chloride to the sample to enhance the extraction efficiency of organic acids into the organic phase.
-
Liquid-Liquid Extraction: Add 2.5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes. Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction step with 2.5 mL of diethyl ether, and combine the organic layers.
-
Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ambient temperature or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture interferes with the silylation reaction.[2]
Derivatization
-
Oximation: To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. Cap the vial tightly and heat at 70°C for 60 minutes. This reaction forms the methoxime derivative of the keto group.[4]
-
Silylation: After cooling the vial to room temperature, add 75 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for another 30-60 minutes. This step forms the trimethylsilyl (TMS) ester of the carboxyl group.[4]
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[5]
-
Injector: Splitless or split (e.g., 20:1) mode.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp: 8°C/min to 280°C.
-
Final hold: 280°C for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) for quantitative analysis of α-KIC.
-
Data Presentation
Quantitative analysis should be performed in SIM mode for higher sensitivity and specificity. The following table summarizes the key parameters for the methoxime-trimethylsilyl (MO-TMS) derivative of α-KIC.
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| α-Ketoisocaproic Acid | MO-TMS | 216 | 200, 132 |
| Internal Standard (e.g., α-KIC-¹³C₆) | MO-TMS | 222 | 206, 138 |
Table 1: Quantitative ions for GC-MS analysis. The primary ion used for quantification is the quantifier ion, while qualifier ions are monitored for confirmation of analyte identity. Ion values for the internal standard will be shifted by +6 amu.
Visualization
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of α-Ketoisocaproic acid in urine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Ketoisocaproic acid, TMS derivative [webbook.nist.gov]
Application Notes and Protocols: 4-Methyl-2-oxovaleric Acid in Muscle Protein Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproate (KIC), in the study of muscle protein synthesis. This document includes detailed experimental protocols for both in vivo and in vitro studies, a summary of quantitative data from relevant research, and diagrams of the key signaling pathways involved.
Introduction
This compound (KIC) is a keto acid and a metabolite of the essential branched-chain amino acid, leucine.[1][2] It plays a significant role in protein metabolism, particularly in skeletal muscle, where it has been shown to reduce protein degradation.[3] KIC is of great interest to researchers for its potential therapeutic applications in conditions associated with muscle wasting, such as cancer cachexia, and for its use as a tool to accurately measure muscle protein synthesis rates.[4][5]
Recent studies have highlighted KIC's ability to attenuate muscle atrophy by modulating key signaling pathways that control muscle mass.[5][6] Furthermore, the use of isotopically labeled KIC provides a more accurate method for determining the fractional synthetic rate (FSR) of muscle protein compared to traditional methods using labeled leucine.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on muscle protein synthesis and related parameters.
Table 1: In Vivo Effects of KIC on Muscle Mass and Function in a Cancer Cachexia Mouse Model
| Parameter | Control (C26 Tumor-Bearing) | KIC-Treated (C26 Tumor-Bearing) | Percentage Change with KIC | Reference |
| Body Weight Change | - | +11.11 ± 8.53% | Increase | [5] |
| Grip Strength | - | +24.76 ± 10.58% | Increase | [5] |
| Skeletal Muscle Mass | - | Statistically Significant Increase (p < 0.001) | Increase | [5] |
| Serum Myostatin Levels | - | -52.11 ± 3.56% | Decrease | [5] |
| Tibialis Anterior Myostatin Protein | - | -23.57 ± 12.22% | Decrease | [5] |
Table 2: In Vitro Effects of KIC on C2C12 Myotubes
| Parameter | Condition | KIC Treatment | Outcome | Reference |
| Myostatin mRNA Expression | - | 1 mM KIC | -26.37 ± 4.11% (more effective than L-leucine) | [5] |
| Myotube Diameter | Conditioned Medium (CM) Induced Atrophy | + KIC | +63.8 ± 25.71% increase | [5] |
| Myotube Fusion Index | Conditioned Medium (CM) Induced Atrophy | + KIC | +51.9 ± 22.6% increase | [5] |
| Protein Synthesis (Puromycin Incorporation) | Myostatin Treatment | + 1 mM KIC | Significant restoration compared to myostatin alone | [7] |
| Protein Degradation (Ubiquitination) | Myostatin Treatment | + 1 mM KIC | Significant reduction compared to myostatin alone | [7] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Muscle Protein Fractional Synthetic Rate (FSR) using Labeled KIC Infusion
This protocol is a synthesized methodology based on the principles described in studies measuring muscle protein synthesis with stable isotopes.[4]
Objective: To determine the fractional synthetic rate of muscle protein in human subjects using a primed, constant infusion of isotopically labeled this compound (e.g., α-[1-¹³C]KIC).
Materials:
-
Sterile, injectable α-[1-¹³C]ketoisocaproate (KIC)
-
Sterile saline solution
-
Infusion pump
-
Catheters for venous infusion and arterialized blood sampling
-
Blood collection tubes (containing appropriate anticoagulant)
-
Muscle biopsy needles (e.g., Bergstrom needle)
-
Liquid nitrogen for snap-freezing tissue samples
-
-80°C freezer for sample storage
-
Gas chromatography-mass spectrometry (GC-MS) equipment for isotope enrichment analysis
Procedure:
-
Subject Preparation: Subjects should fast overnight (8-10 hours) prior to the study.
-
Catheterization: Insert a catheter into a dorsal hand vein for "arterialized" blood sampling (this hand is kept in a heating box at ~60°C). Insert a second catheter into a contralateral arm vein for the infusion of the labeled KIC.
-
Baseline Sampling: Collect baseline blood and muscle biopsy samples before starting the infusion.
-
Primed, Constant Infusion:
-
Administer a priming bolus of α-[1-¹³C]KIC to rapidly achieve isotopic equilibrium in the precursor pool.
-
Immediately follow with a constant infusion of α-[1-¹³C]KIC for a predetermined period (e.g., 4 hours).[4]
-
-
Blood Sampling: Collect arterialized blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period to monitor plasma KIC and leucine enrichment.
-
Muscle Biopsies: Obtain muscle biopsies from the vastus lateralis at the beginning and end of the infusion period (e.g., at 1 hour and 4 hours).[4] Immediately freeze the muscle tissue in liquid nitrogen and store at -80°C until analysis.
-
Sample Analysis:
-
Process plasma samples to determine the enrichment of α-[¹³C]KIC and [¹³C]leucine using GC-MS.
-
Process muscle tissue to determine the enrichment of intracellular free [¹³C]leucine and the incorporation of [¹³C]leucine into muscle protein using GC-MS.
-
-
FSR Calculation: The fractional synthetic rate of muscle protein is calculated using the precursor-product model:
-
FSR (%/h) = (E_p2 - E_p1) / (E_ic × t) × 100
-
Where:
-
E_p1 and E_p2 are the enrichments of labeled leucine in muscle protein at the first and second biopsy, respectively.
-
E_ic is the average enrichment of the precursor pool (intracellular free leucine) between the two biopsies.
-
t is the time in hours between the biopsies.
-
-
Protocol 2: In Vitro Assessment of KIC on Muscle Cell Protein Synthesis and Atrophy
This protocol is based on methodologies used in studies with C2C12 myotubes.[5][7][8]
Objective: To determine the effect of this compound on protein synthesis, degradation, and cell morphology in a C2C12 myotube model of muscle atrophy.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium: DMEM with 2% Horse Serum (HS) and 1% penicillin-streptomycin.
-
This compound (KIC)
-
Myostatin or conditioned medium from cancer cells (e.g., C26) to induce atrophy.
-
Puromycin for protein synthesis assessment (SUnSET method).
-
Reagents for Western blotting (lysis buffer, antibodies against puromycin, ubiquitin, and relevant signaling proteins).
-
Microscope for imaging myotubes.
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium until they reach ~80% confluency.
-
Induce differentiation by switching to Differentiation Medium. Allow myoblasts to differentiate into myotubes for 4-6 days, changing the medium every 48 hours.
-
-
Treatment:
-
Protein Synthesis Assay (SUnSET method):
-
Thirty minutes before the end of the treatment period, add puromycin (e.g., 1 µM) to the culture medium.[8]
-
After 30 minutes, wash the cells with ice-cold PBS and lyse the cells for Western blot analysis.
-
Probe the Western blot with an anti-puromycin antibody to detect the amount of puromycin incorporated into newly synthesized proteins.
-
-
Protein Degradation Assay:
-
At the end of the treatment period, lyse the cells and perform a Western blot.
-
Probe with an antibody against ubiquitin to assess the level of polyubiquitinated proteins, a marker of protein degradation.
-
-
Analysis of Myotube Morphology:
-
At the end of the treatment, fix the cells and perform immunofluorescence staining for a muscle-specific protein (e.g., myosin heavy chain).
-
Capture images using a microscope and measure the diameter and fusion index of the myotubes using image analysis software.
-
-
Western Blotting for Signaling Pathways:
-
Analyze cell lysates by Western blotting for key signaling proteins such as phosphorylated and total Akt, FoxO3a, and components of the mTOR pathway (e.g., p70S6K, 4E-BP1).
-
Signaling Pathways and Mechanisms of Action
KIC and the Akt/FoxO3a/Myostatin Pathway
This compound has been shown to attenuate muscle atrophy by modulating the Akt-FoxO3a signaling axis.[5][6] Myostatin is a well-known negative regulator of muscle mass. KIC treatment can suppress the expression of myostatin. The proposed mechanism involves the activation (phosphorylation) of Akt, which in turn phosphorylates and inhibits the transcription factor FoxO3a. This inhibition leads to the nuclear export of FoxO3a, preventing it from upregulating the expression of atrophy-related genes, including myostatin.[5]
Caption: KIC activates Akt, leading to the inhibition of FoxO3a and reduced myostatin expression.
Experimental Workflow for In Vitro KIC Studies
The following diagram outlines a typical experimental workflow for investigating the effects of KIC on muscle cells in culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscle Protein Synthesis Response to Exercise Training In Obese, Older Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basal Muscle Amino Acid Kinetics and Protein Synthesis in Healthy Young and Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability in Skeletal Muscle Protein Synthesis Rates in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of Murine C2C12 Myoblasts Strongly Reduces the Effects of Myostatin on Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using α-Ketoisocaproic Acid in Cultured Cells to Study Metabolic Flux
Audience: Researchers, scientists, and drug development professionals.
Abstract: Alpha-Ketoisocaproic acid (α-KIC), the keto analog of the essential amino acid leucine, serves as a critical intermediate in branched-chain amino acid (BCAA) metabolism.[1][2] Utilizing stable isotope-labeled KIC (e.g., ¹³C-KIC) is a powerful technique for tracing the metabolic fate of leucine and its contribution to central carbon metabolism in cultured cells.[3][4] This application note provides a detailed overview and experimental protocols for employing α-KIC in metabolic flux analysis (MFA), enabling researchers to investigate pathway dynamics, identify metabolic reprogramming in disease states like cancer, and assess the mechanism of action of therapeutic compounds.[5][6][7]
Principle of the Method
Stable isotope tracing is a state-of-the-art approach to quantify the activity of metabolic pathways.[6][8] The methodology involves introducing a nutrient labeled with a heavy isotope (e.g., ¹³C) into a biological system and tracking its incorporation into downstream metabolites.[9]
α-KIC is particularly useful as a tracer for several reasons:
-
Direct Leucine Precursor: KIC is readily and reversibly transaminated to leucine intracellularly by branched-chain aminotransferases (BCATs).[10][11] Using labeled KIC allows researchers to specifically probe the flux through this reaction and subsequent leucine-dependent pathways.
-
Entry into Central Carbon Metabolism: The carbon backbone of KIC, following its conversion and degradation, can enter the Tricarboxylic Acid (TCA) cycle as Acetyl-CoA and Acetoacetate.[2] This allows for the tracing of BCAA contributions to cellular bioenergetics and biosynthesis.
-
Intracellular Enrichment Insights: The relationship between plasma (or media) KIC and intracellular leucine enrichment can be used to estimate the metabolic activity within the cell without requiring invasive biopsies in in vivo studies, a principle that extends to cell culture models.[3]
The general workflow involves culturing cells in a medium where standard leucine is replaced with a labeled α-KIC precursor. After a defined incubation period to allow for metabolic processing, intracellular metabolites are extracted and analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the extent and pattern of isotope incorporation.[7][12]
Metabolic Pathway of α-Ketoisocaproic Acid
α-KIC is central to leucine metabolism. It is formed from leucine via transamination and can be reversibly converted back to leucine.[2][10] Alternatively, it can be irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA, which is further metabolized to Acetyl-CoA, a key substrate for the TCA cycle and fatty acid synthesis.[1]
Caption: Metabolic fate of α-KIC in cultured cells.
Experimental Protocols
This section outlines a general protocol for conducting a stable isotope tracing experiment using α-KIC in adherent mammalian cell culture.
| Reagent | Details |
| Cell Line | Appropriate for the research question (e.g., HeLa, MCF7, HepG2). |
| Culture Medium | Leucine-free DMEM or RPMI-1640. |
| Dialyzed Serum | Dialyzed Fetal Bovine Serum (dFBS) to remove endogenous amino acids. |
| Isotopic Tracer | Stable isotope-labeled α-KIC (e.g., ¹³C₅-α-KIC, 1-¹³C-α-KIC).[13] |
| Solvents | PBS (phosphate-buffered saline), HPLC-grade Methanol, Acetonitrile, Water. |
| Extraction Buffer | 80% Methanol / 20% Water, pre-chilled to -80°C. |
The overall process involves cell seeding, adaptation to a labeling medium, metabolite extraction, and subsequent analysis.
Caption: General workflow for KIC-based metabolic flux analysis.
-
Cell Seeding: Plate cells in standard growth medium in multi-well plates (e.g., 6-well or 12-well) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare custom culture medium by dissolving leucine-free DMEM or RPMI powder in high-purity water. Supplement with dialyzed FBS and other necessary components (e.g., glutamine), but omit standard leucine. Add the desired concentration of labeled α-KIC.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS to remove residual medium.
-
Add the pre-warmed ¹³C-KIC labeling medium to the cells.
-
Incubate the cells for a predetermined period. For steady-state analysis, this is typically at least 24 hours. For kinetic flux analysis, shorter time points are used (e.g., 0, 1, 4, 8, 24 hours).[7][9]
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolic activity, place the culture plate on a bed of dry ice.
-
Aspirate the labeling medium as quickly as possible.
-
Immediately add ice-cold PBS to wash the cell monolayer and aspirate.
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol extraction buffer to cover the cells (e.g., 1 mL for a 6-well plate).
-
Incubate the plate at -80°C for at least 15 minutes to precipitate proteins and ensure complete cell lysis.[9]
-
-
Sample Processing:
-
Scrape the cells from the plate using a cell scraper in the presence of the extraction buffer.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
-
Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distribution of leucine, TCA cycle intermediates, and other relevant metabolites.[12]
Data Presentation and Interpretation
The primary output of the MS analysis is the mass isotopomer distribution (MID) for each metabolite of interest. The MID shows the fraction of each metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms from the tracer.
The labeling pattern in downstream metabolites provides clues about the activity of specific pathways. For instance, tracing ¹³C from KIC into leucine confirms BCAT activity, while its appearance in citrate indicates entry into the TCA cycle via Acetyl-CoA.
Caption: Logical flow of isotope tracing from KIC to metabolites.
The optimal conditions for KIC labeling can vary significantly depending on the cell type and the specific metabolic pathway being investigated.
| Parameter | Typical Range | Cell Line Example | Reference |
| α-KIC Concentration | 0.5 - 10 mM | HT-22 hippocampal cells | [14] |
| Incubation Time | 2 - 48 hours | L6 myotubes | [10][11] |
| Cell Density | 70-90% confluency | General Mammalian Cells | [9] |
| Tracer Enrichment | 99% | General | [13] |
Troubleshooting
-
Low Label Incorporation:
-
Cause: Insufficient incubation time, low tracer concentration, or low activity of the target pathway.
-
Solution: Perform a time-course experiment to determine optimal labeling time. Increase the concentration of labeled KIC. Ensure the cells are in an active metabolic state.
-
-
High Cell Death:
-
Cause: High concentrations of KIC can be toxic to some cell lines.[14] Leucine deprivation for extended periods can also induce stress.
-
Solution: Perform a dose-response curve to find the highest non-toxic concentration of KIC. Limit the duration of the labeling experiment.
-
-
Poor Chromatographic Resolution:
-
Cause: Suboptimal LC or GC method, matrix effects from the extraction.
-
Solution: Optimize the chromatography method for separation of BCAAs and organic acids. Consider a sample clean-up step if matrix effects are significant.
-
References
- 1. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
- 2. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α-Ketoisocaproic acid, sodium salt (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying 4-Methyl-2-oxovaleric Acid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing animal models to study the metabolism of 4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproate (KIC). These models are critical for understanding the pathophysiology of metabolic disorders such as Maple Syrup Urine Disease (MSUD) and for the preclinical assessment of novel therapeutic interventions.
Introduction
This compound (KIC) is a branched-chain keto acid (BCKA) derived from the essential amino acid leucine. Its metabolism is a crucial component of branched-chain amino acid (BCAA) catabolism. The irreversible decarboxylation of KIC is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] Genetic deficiencies in the BCKDH complex lead to the accumulation of BCAAs and their corresponding ketoacids, resulting in the autosomal recessive metabolic disorder, Maple Syrup Urine Disease (MSUD).[2][3] Animal models, particularly genetically engineered mice, that recapitulate the biochemical and clinical features of MSUD are indispensable tools for investigating disease mechanisms and for the development of new treatments.[2][4]
Animal Models
Several murine models have been developed to study impaired KIC metabolism, primarily by targeting the genes encoding the subunits of the BCKDH complex.
-
Classic MSUD Model (E2 Subunit Knockout): A complete knockout of the dihydrolipoyl transacylase (E2) subunit of the BCKDH complex results in a murine model that mimics classic MSUD. These mice exhibit a lack of BCKDH activity, leading to a significant increase in circulating BCAAs and neonatal lethality.[3][4]
-
Intermediate MSUD Model (iMSUD): To overcome the neonatal lethality of the full knockout, a model of intermediate MSUD was created by expressing a human E2 cDNA in the liver of the E2 knockout mice. These mice have residual BCKDH activity (around 5-6% of normal), allowing for survival beyond the neonatal stage, yet they still exhibit elevated BCAA levels characteristic of intermediate MSUD.[3][4]
-
BCKDH Kinase (BCKDK) Deficient Mice: A mouse model with a deficiency in the kinase that controls BCAA catabolism (BCKDK) shows very low circulating levels of BCAAs, which is also associated with neuropathology.[5][6]
-
Conditional Knockout Models: To study the tissue-specific roles of KIC metabolism, conditional knockout mice can be generated using the Cre-loxP system. This allows for the deletion of a specific BCKDH subunit gene in a particular tissue or at a specific time point.[7][8][9]
Data Presentation
The following tables summarize key quantitative data from various animal models used to study KIC metabolism.
| Parameter | Wild-Type (Control) | Classic MSUD (E2-/-) | Intermediate MSUD (iMSUD) | Reference |
| Plasma Leucine (µmol/L) | ~200 | ~600 (3-fold increase) | Intermediate elevation | [3][4] |
| Plasma KIC (µmol/L) | Low/Undetectable | Significantly elevated | Elevated | [10] |
| Liver BCKDH Activity (% of Normal) | 100% | Not detectable | 5-6% | [3][4][11] |
| Survival | Normal lifespan | Neonatal lethal | Viable, but with reduced lifespan | [3][4] |
Table 1: Biochemical and Phenotypic Comparison of MSUD Mouse Models. This table provides a comparative summary of key metabolic and survival parameters in different mouse models of Maple Syrup Urine Disease.
| Tissue | Wild-Type (Control) | BCKDK Knockout (-/-) | Reference |
| Blood BCAA Levels | Normal | Markedly lower | [5] |
| Tissue BCAA Levels | Normal | Markedly lower | [5] |
| BCKDH Activity | Normal | Much greater | [5] |
Table 2: Effects of BCKDH Kinase (BCKDK) Knockout on BCAA Metabolism. This table summarizes the impact of BCKDK deficiency on BCAA levels and BCKDH activity in a mouse model.
Experimental Protocols
Generation of a Conditional BCKDH Knockout Mouse Model
This protocol outlines the general steps for creating a conditional knockout mouse model to study the tissue-specific effects of impaired KIC metabolism.
Objective: To generate a mouse model with a floxed allele of a BCKDH subunit gene (e.g., Dbt for the E2 subunit) that can be crossed with a Cre-driver line for tissue-specific gene inactivation.[7][9]
Materials:
-
Targeting vector with loxP sites flanking the exon(s) to be deleted, a selection marker (e.g., neomycin resistance), and arms of homology to the target gene.
-
Embryonic stem (ES) cells.
-
Electroporator.
-
Culture medium for ES cells.
-
Reagents for PCR and Southern blot analysis.
-
Blastocysts for injection.
-
Pseudopregnant foster mothers.
-
Cre-driver mouse line with tissue-specific promoter activity.
Procedure:
-
Design and construct the targeting vector: Flank the critical exon(s) of the target BCKDH subunit gene with loxP sites.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into ES cells and select for homologous recombination using the selection marker.
-
Screening of ES Cell Clones: Screen for correctly targeted ES cell clones using PCR and Southern blot analysis.
-
Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts.
-
Generation of Chimeric Mice: Transfer the injected blastocysts into pseudopregnant foster mothers to generate chimeric offspring.
-
Germline Transmission: Breed the chimeric mice with wild-type mice to test for germline transmission of the floxed allele.
-
Generation of Conditional Knockout Mice: Cross the heterozygous floxed mice with a Cre-driver line to generate mice with tissue-specific knockout of the BCKDH subunit.[7]
Metabolite Extraction from Animal Tissues for KIC Analysis
Objective: To extract metabolites, including KIC, from animal tissues for subsequent analysis by mass spectrometry.
Materials:
-
Liquid nitrogen.
-
Mortar and pestle or tissue homogenizer.
-
Cold 80% methanol.
-
Centrifuge.
-
Lyophilizer (SpeedVac).
-
Internal standards (e.g., stable isotope-labeled KIC).
Procedure:
-
Tissue Collection: Rapidly excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Extraction: Add cold 80% methanol containing internal standards to the powdered tissue. Vortex thoroughly.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the supernatant using a lyophilizer.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for mass spectrometry analysis.
Western Blot Analysis of BCKDH Subunits
Objective: To determine the protein levels of BCKDH subunits in tissue lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against BCKDH subunits (e.g., anti-DBT for E2, anti-BCKDHA for E1α).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Homogenize tissue samples in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using ECL reagent and a chemiluminescence imaging system.[12][13][14]
Measurement of BCKDH Enzyme Activity
Objective: To measure the enzymatic activity of the BCKDH complex in tissue extracts.
Principle: The activity of the BCKDH complex can be measured by monitoring the rate of NADH production in the presence of a branched-chain α-keto acid substrate.
Materials:
-
Tissue homogenization buffer.
-
Assay buffer containing cofactors (e.g., thiamine pyrophosphate, NAD+, Coenzyme A).
-
Branched-chain α-keto acid substrate (e.g., α-ketoisovalerate).
-
Spectrophotometer or fluorometer capable of measuring NADH absorbance or fluorescence.
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen tissue in a suitable buffer.
-
Mitochondrial Isolation (Optional): For more specific measurements, isolate mitochondria from the tissue homogenate.
-
Enzyme Assay: Add the tissue homogenate or mitochondrial fraction to the assay buffer.
-
Substrate Addition: Initiate the reaction by adding the branched-chain α-keto acid substrate.
-
Measurement: Monitor the increase in absorbance at 340 nm (for NADH) over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADH production.
In Vivo Metabolic Flux Analysis using Stable Isotopes
Objective: To trace the metabolic fate of KIC and related metabolites in vivo using stable isotope-labeled precursors.[15][16][17][18][19]
Materials:
-
Stable isotope-labeled leucine (e.g., [U-13C6]leucine).
-
Animal infusion setup.
-
Blood and tissue collection supplies.
-
LC-MS/MS for isotopic enrichment analysis.
Procedure:
-
Isotope Infusion: Infuse the stable isotope-labeled leucine into the animal model via a catheter.
-
Sample Collection: Collect blood samples at various time points during and after the infusion. At the end of the experiment, collect tissue samples.
-
Metabolite Extraction: Extract metabolites from plasma and tissues as described in Protocol 2.
-
LC-MS/MS Analysis: Analyze the isotopic enrichment of KIC and other downstream metabolites using LC-MS/MS.
-
Flux Calculation: Use metabolic modeling software to calculate the metabolic flux through the BCAA catabolic pathway based on the isotopic enrichment data.[16][17][18]
Mandatory Visualizations
Caption: Metabolic pathway of this compound (KIC).
Caption: Experimental workflow for studying KIC metabolism.
Caption: Interaction of BCAA metabolism with mTOR signaling.
References
- 1. Branched-chain amino acid catabolism in exercise and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful treatment of severe MSUD in Bckdhb-/- mice with neonatal AAV gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and characterization of murine models of classic and intermediate maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and characterization of murine models of classic and intermediate maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired growth and neurological abnormalities in branched-chain alpha-keto acid dehydrogenase kinase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lowered concentrations of branched-chain amino acids result in impaired growth and neurological problems: insights from a branched-chain alpha-keto acid dehydrogenase complex kinase-deficient mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of Brain Intrinsic Branched-Chain Amino Acid Metabolism in a Novel Mouse Model of Maple Syrup Urine Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral enzyme therapy for maple syrup urine disease (MSUD) suppresses plasma leucine levels in intermediate MSUD mice and healthy nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 16. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: Preparation of 4-Methyl-2-oxovaleric Acid Calibration Standards
Introduction
4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproic acid (KIC), is a branched-chain keto acid and a key metabolite in the degradation pathway of leucine.[1][2] Its accumulation is a characteristic feature of Maple Syrup Urine Disease, a metabolic disorder.[1] Accurate quantification of this compound is crucial for clinical diagnosis, metabolic research, and drug development. This application note provides a detailed protocol for the preparation of reliable and accurate calibration standards, essential for quantitative analysis using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Data Presentation
A summary of the essential physical and chemical properties of this compound is provided below to guide the preparation and storage of standards.
| Property | Value | Reference |
| Synonyms | α-Ketoisocaproic acid, Ketoleucine, 4-Methyl-2-oxopentanoic acid | [4] |
| Molecular Formula | C₆H₁₀O₃ | [5] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Pale yellow liquid | [1] |
| Purity (Typical) | ≥98.0% | |
| Density (at 20°C) | ~1.055 g/mL | |
| Melting Point | 8 - 10 °C | [1] |
| Solubility | Soluble in water (32 mg/mL) and ethanol | [1] |
| Storage Conditions | Refrigerate at 2-8°C; For long-term storage, -20°C is recommended | [6][7] |
| Stability | Stable under normal conditions; store in tightly sealed containers | [6][8] |
Experimental Protocols
1. Safety Precautions
This compound is classified as a corrosive liquid that can cause burns.[6][8] Always handle this chemical inside a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Ensure that an eyewash station and safety shower are readily accessible.[8]
2. Materials and Equipment
-
This compound (≥98% purity)
-
High-purity solvent (e.g., Methanol, Acetonitrile, or deionized water, HPLC or MS-grade)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes and tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Amber glass vials for storage
-
Sonicator (optional)
3. Workflow for Standard Preparation
The overall process involves the preparation of a concentrated stock solution followed by a series of dilutions to obtain working calibration standards.
Caption: General workflow for preparing calibration standards.
4. Protocol for Preparation of Stock Solution (1 mg/mL)
A stock solution is the concentrated solution from which all subsequent dilutions are made.
-
Weighing: Accurately weigh approximately 10 mg of this compound using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of the chosen solvent (e.g., methanol) to dissolve the compound. Gently swirl the flask or use a vortex mixer. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Final Volume: Once fully dissolved, bring the flask to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.
-
Calculation: Calculate the precise concentration of the stock solution based on the exact weight.
-
Concentration (mg/mL) = Weight (mg) / Volume (10 mL)
-
-
Storage: Transfer the stock solution into a clearly labeled amber glass vial. Store at 2-8°C for short-term use or aliquot and store at -20°C for long-term stability.[7] Aliquotting helps to avoid repeated freeze-thaw cycles.[7]
5. Protocol for Preparation of Working Standards (Serial Dilution)
Working standards are prepared by diluting the stock solution. The following is an example of a 10-fold serial dilution. The concentrations should be selected to bracket the expected concentration range of the unknown samples.[9] For method validation, preparing at least seven concentration levels is recommended.[10]
Caption: Logical relationship in a 10-fold serial dilution series.
Example Dilution Series:
| Standard Level | Initial Solution | Volume of Initial Solution | Final Volume | Final Concentration (µg/mL) |
| Working Standard 1 | Stock Solution (1000 µg/mL) | 1.0 mL | 10 mL | 100 |
| Working Standard 2 | Working Standard 1 (100 µg/mL) | 1.0 mL | 10 mL | 10 |
| Working Standard 3 | Working Standard 2 (10 µg/mL) | 1.0 mL | 10 mL | 1.0 |
| Working Standard 4 | Working Standard 3 (1.0 µg/mL) | 1.0 mL | 10 mL | 0.1 |
Procedure:
-
Label a series of volumetric flasks according to the desired final concentrations.
-
To prepare Working Standard 1 (100 µg/mL) , pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Add the solvent to the 10 mL mark, cap the flask, and mix thoroughly by inversion.
-
To prepare Working Standard 2 (10 µg/mL) , pipette 1.0 mL of the newly created Working Standard 1 into a fresh 10 mL volumetric flask.
-
Repeat the process of diluting to the mark and mixing.
-
Continue this process for all required standards.
-
Transfer the final working standards to individual, clearly labeled vials for analysis.
Note on Derivatization: this compound is often chemically derivatized before analysis to improve its stability and detection sensitivity, especially for GC or HPLC-fluorescence methods.[11] If derivatization is part of the analytical method, the prepared standards must undergo the same derivatization procedure as the unknown samples.[11]
References
- 1. This compound | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 816-66-0 [m.chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound, 816-66-0 [thegoodscentscompany.com]
- 7. selleckchem.com [selleckchem.com]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Separation of Branched-Chain Keto Acids by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain keto acids (BCKAs) are the alpha-keto analogues of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The primary BCKAs are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV). These molecules are key intermediates in BCAA metabolism and have been implicated in various physiological and pathological processes, including maple syrup urine disease (MSUD), a rare metabolic disorder characterized by the accumulation of BCAAs and BCKAs.[1][2] Accurate and robust analytical methods for the quantification of BCKAs in biological matrices are crucial for clinical diagnosis, disease monitoring, and research into metabolic pathways.
This document provides detailed application notes and experimental protocols for the separation and quantification of BCKAs using liquid chromatography (LC), primarily coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.[3][4][5] Alternative methods involving fluorescence detection after derivatization are also discussed.
Analytical Challenges and Solutions
The analysis of BCKAs presents several challenges:
-
Low physiological concentrations: BCKAs are typically present at low levels in biological fluids, requiring sensitive analytical instrumentation.[4]
-
Structural similarity and isomers: The structural similarity of BCKAs, particularly the isomers KIC and KMV, necessitates high-resolution chromatographic separation for accurate quantification.[3][6]
-
Sample matrix complexity: Biological samples such as plasma, serum, and tissue extracts contain numerous interfering substances that can affect analytical accuracy.[4][6]
To address these challenges, various LC-based methods have been developed. Reversed-phase chromatography using C18 columns is a common and effective approach for separating BCKAs.[3][6] Derivatization with reagents like o-phenylenediamine (OPD) can be employed to enhance detection by fluorescence or to improve chromatographic properties.[4][7][8] However, direct analysis of underivatized BCKAs by LC-MS/MS is often preferred due to simpler sample preparation and shorter analysis times.[1]
Experimental Protocols
This section details a representative protocol for the analysis of BCKAs in human plasma using LC-MS/MS. This method is based on common practices identified in the literature and is intended as a starting point for method development and validation.[3][5]
Method 1: Direct Analysis of BCKAs by LC-MS/MS
This protocol is suitable for the simultaneous quantification of KIC, KIV, and KMV without derivatization.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 400 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard (e.g., ¹³C-labeled KIV).[4]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm particle size[6] |
| Mobile Phase A | 0.1% Formic acid in water[3] or 10 mM Ammonium acetate in water[6] |
| Mobile Phase B | Acetonitrile[6] or Methanol[3] |
| Gradient | 5-30% B (0-3 min), 30-90% B (3-3.5 min), hold at 90% B (3.5-6.5 min), return to 5% B (6.5-7 min), re-equilibrate (7-10 min)[2] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 5 µL[2] |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | Dependent on instrument |
| Capillary Voltage | Dependent on instrument |
| MRM Transitions | To be optimized for each analyte and instrument. Example transitions (Negative Mode): KIV (m/z 115 -> 71), KIC (m/z 129 -> 85), KMV (m/z 129 -> 85) |
Method 2: Analysis of BCKAs by HPLC with Fluorescence Detection (Post-Derivatization)
This method is an alternative for laboratories without access to mass spectrometry and relies on the derivatization of BCKAs to form fluorescent products.[7][8]
1. Sample Preparation and Derivatization
-
Perform protein precipitation as described in Method 1, steps 1-5.
-
To the supernatant, add a solution of o-phenylenediamine (OPD) in hydrochloric acid.[4]
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 20 minutes) to form the fluorescent quinoxaline derivatives.[4]
-
Cool the reaction mixture and extract the derivatives with a suitable organic solvent, such as ethyl acetate.[4]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC and Fluorescence Detector Conditions
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., methanol or acetonitrile)[7] |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Fluorescence Detector | Excitation and emission wavelengths to be optimized for the specific BCKA-OPD derivatives (e.g., Ex: 350 nm, Em: 410 nm) |
Data Presentation
The following tables summarize typical performance data for the LC-MS/MS analysis of BCKAs, as reported in various studies.
Table 1: Chromatographic and Mass Spectrometric Parameters for BCKA Analysis
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |
| α-Ketoisovalerate | KIV | 115.05 | 71.06 | 2.5 - 3.5 |
| α-Ketoisocaproate | KIC | 129.07 | 85.07 | 4.0 - 5.0 |
| α-Keto-β-methylvalerate | KMV | 129.07 | 85.07 | 4.5 - 5.5 |
Note: Retention times are highly dependent on the specific column, gradient, and mobile phase used. The precursor and product ions may vary slightly based on the adduct formed and the mass analyzer.
Table 2: Method Validation Parameters for BCKA Quantification by LC-MS/MS
| Parameter | KIV | KIC | KMV | Reference |
| Linear Range (µM) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | [2] |
| Limit of Detection (LOD) (µM) | ~0.02 | ~0.02 | ~0.02 | [4] |
| Limit of Quantitation (LOQ) (µM) | 0.06 - 0.23 | 0.06 - 0.23 | 0.06 - 0.23 | [6] |
| Recovery (%) | >80% | >80% | >80% | [3] |
| Intra-day Precision (RSD %) | <15% | <15% | <15% | [3] |
| Inter-day Precision (RSD %) | <15% | <15% | <15% | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of BCKAs from biological samples using LC-MS/MS.
Caption: General workflow for BCKA analysis.
Signaling Pathway Context
The separation and quantification of BCKAs are often performed in the context of studying BCAA metabolism. The following diagram shows the initial steps of the BCAA catabolic pathway.
Caption: Initial steps of BCAA metabolism.
References
- 1. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel liquid chromatography tandem mass spectrometry method for simultaneous determination of branched-chain amino acids and branched-chain α-keto acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry [mdpi.com]
- 7. High-performance liquid chromatographic methods with fluorescence detection for the determination of branched-chain amino acids and their alpha-keto analogues in plasma samples of healthy subjects and uraemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection [jstage.jst.go.jp]
Troubleshooting & Optimization
stability of 4-Methyl-2-oxovaleric acid in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 4-Methyl-2-oxovaleric acid (also known as α-ketoisocaproic acid) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: For long-term storage, neat this compound should be stored at -20°C.[1] For shorter periods, refrigeration at 2-8°C is also acceptable.[1] The compound is hygroscopic, so it is crucial to keep the container tightly sealed in a dry and well-ventilated place to prevent moisture absorption.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF). For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: What is the stability of this compound in aqueous solutions?
A3: There is limited quantitative data on the long-term stability of this compound in aqueous solutions. It is generally recommended to prepare aqueous solutions fresh for each experiment and avoid storing them for more than one day. If short-term storage is necessary, it is advisable to keep the solution at 2-8°C. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Q4: Can I use this compound in cell culture experiments? What is its stability in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh aqueous solutions for each experiment. For stock solutions in organic solvents, use aliquots to avoid freeze-thaw cycles. Consider performing a pilot stability test under your specific experimental conditions (buffer, pH, temperature). |
| Precipitate formation in concentrated stock solutions | Limited solubility or instability at high concentrations. | Ensure the concentration does not exceed the solubility limit in the chosen solvent. Gentle warming and sonication may aid dissolution.[5] If precipitation occurs upon storage, it may indicate degradation or saturation at lower temperatures. |
| Loss of biological activity | Instability of the compound under experimental conditions (e.g., high temperature, extreme pH). | Review your experimental protocol to identify potential sources of degradation. If possible, conduct experiments at a lower temperature or adjust the pH of your buffers. |
| Unexpected peaks in analytical chromatography | Presence of degradation products. | If using an analytical technique like HPLC, the appearance of new peaks over time can indicate degradation. A stability-indicating analytical method should be used to separate the parent compound from any degradants. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Neat Compound | -20°C | ≥ 2-4 years | Keep container tightly sealed, protect from moisture.[1] |
| 2-8°C | Short-term | Keep container tightly sealed, protect from moisture.[1] | |
| Stock Solution in Organic Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] | |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Materials: this compound, anhydrous ethanol (or DMSO, DMF), appropriate personal protective equipment (PPE), sterile microcentrifuge tubes.
-
Procedure:
-
Under a chemical fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous ethanol (or other organic solvent) to achieve the desired stock concentration.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: General Guideline for a Short-Term Aqueous Stability Assessment
This is a general guideline and should be adapted to specific experimental needs.
-
Materials: this compound, aqueous buffer of interest (e.g., PBS, pH 7.4), analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Prepare a fresh solution of this compound in the aqueous buffer at the desired concentration.
-
Immediately after preparation (T=0), take a sample and analyze its concentration using a validated analytical method.
-
Store the solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw samples and analyze the concentration of this compound.
-
Plot the concentration of this compound versus time to assess its stability under the tested conditions. A significant decrease in concentration indicates degradation.
-
Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: Logical relationships influencing the stability of this compound in solution.
References
- 1. This compound = 98.0 T 816-66-0 [sigmaaldrich.com]
- 2. Alpha-ketoisocaproic acid increases phosphorylation of intermediate filament proteins from rat cerebral cortex by mechanisms involving Ca2+ and cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Recovery of alpha-Ketoisocaproic Acid (KIC)
Welcome to the technical support center for alpha-Ketoisocaproic acid (KIC) analysis. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you address challenges related to low KIC recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of alpha-Ketoisocaproic acid (KIC)?
Low recovery of KIC is a frequent issue stemming from its chemical properties and interaction with the sample matrix. The primary causes include inefficient protein precipitation, suboptimal derivatization, sample degradation, and binding to plasma proteins. Each step of the sample preparation workflow presents a potential point for analyte loss.
Q2: How can I optimize my protein precipitation step for better KIC recovery?
The choice of precipitation solvent is critical for efficiently removing proteins while keeping KIC in the supernatant. Organic solvents like acetonitrile and methanol, or acids like trichloroacetic acid (TCA), are commonly used.[1] Acetonitrile has been shown to have a high protein removal efficiency, often exceeding 96% when used in a 2:1 ratio with plasma.[1] For urine samples, a methanol/chloroform precipitation method has demonstrated a protein recovery rate of around 80% and yielded a high number of identified proteins in subsequent analyses.[2] Combining methanol with water (e.g., 8:2, v:v) has also been used effectively for extracting KIC from serum and muscle samples.[3]
Table 1: Comparison of Protein Precipitation Methods
| Method | Typical Ratio (Solvent:Sample) | Reported Efficiency / Notes | Pros | Cons |
| Acetonitrile (ACN) | 2:1 | >96% protein precipitation efficiency.[1] | High efficiency, compatible with LC-MS. | Can cause ionization effects in LC-MS/MS.[1] |
| Methanol (MeOH) | 8:1 (with water for extraction)[3] | Commonly used for BCKA extraction with good recovery (78.4% to 114.3%).[3] | Effective for extraction from tissue and serum.[3] | May require larger solvent volumes. |
| Trichloroacetic Acid (TCA) | 2:1 | ~92% protein precipitation efficiency.[1] | Optimal for minimizing ionization effects with certain mobile phases.[1] | Precipitate can be difficult to resuspend; requires careful handling.[4] |
| Acetone | 4:1 | Less effective than other methods (~85% efficiency).[4][5] | Simple to perform. | Lower efficiency; precipitate can be hard to redissolve.[4][5] |
| Methanol/Chloroform (M/C) | Varies | Achieved ~80% protein recovery from urine.[2] | Good for complex matrices like urine; high number of identified proteins.[2] | Multi-step process. |
Q3: My analytical method requires derivatization. Could this be the source of my low KIC recovery?
Yes, incomplete or unstable derivatization is a major source of analyte loss. KIC is a polar molecule that requires derivatization for gas chromatography (GC) analysis to make it more volatile and improve its chromatographic behavior. Even for some liquid chromatography (LC) methods, derivatization is used to enhance sensitivity.[6][7]
Key factors to check are:
-
Reaction Conditions: Ensure the temperature and time are optimized for the specific reagent you are using. For example, derivatization with MTBSTFA for GC-MS may require heating at 100°C for up to 4 hours. For some reagents, reactions at 75°C may need over 45 minutes to go to completion.
-
Reagent Choice: The choice of reagent is critical. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common for GC-MS. For high-sensitivity fluorescence detection via HPLC, reagents like 4,5-dimethoxy-1,2-diaminobenzene (DMB) are used.[6][8]
-
Derivative Stability: The stability of the derivatized product can be an issue. For instance, some trimethylsilyl (TMS) derivatives can degrade within hours if not stored properly (e.g., at -20°C).[9] In contrast, methyl ester-pentafluoropropionic (Me-PFP) derivatives have been shown to be stable in toluene for at least 14 days.[9]
Q4: Can KIC bind to other components in my sample, reducing its availability for extraction?
Yes, KIC is known to bind to plasma proteins, particularly albumin.[10] Studies have shown that a significant portion of KIC in plasma is bound, which can prevent its efficient extraction into the supernatant during protein precipitation.[10] The concentration of free fatty acids (FFAs) in the sample can also influence this binding; higher FFA levels can displace KIC from albumin, increasing the concentration of free KIC available for analysis.[10] If you suspect protein binding is an issue, consider methods to disrupt these interactions or use a labeled internal standard to account for the loss.
Q5: How should I store my samples to ensure KIC stability?
Sample stability is crucial for accurate quantification. For related alpha-keto acids, storage at -20°C resulted in minimal changes in concentration, whereas storage at 4°C or room temperature led to significant degradation over several weeks.[11] Therefore, it is highly recommended to store biological samples intended for KIC analysis at -20°C or, ideally, -80°C and to minimize freeze-thaw cycles. Process samples as quickly as possible after collection.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation and KIC Extraction from Serum
This protocol is based on methods developed for the analysis of branched-chain keto acids (BCKAs) in serum.[3]
-
Sample Preparation: Thaw frozen serum samples on ice.
-
Internal Standard: Add 4 µL of an appropriate internal standard (e.g., [13C]-KIC, 0.1 mmol/L) to 100 µL of serum in a microcentrifuge tube.
-
Precipitation/Extraction: Add 900 µL of extraction solution (methanol:water, 8:2, v:v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
Protocol 2: Derivatization of KIC for HPLC-Fluorescence Analysis
This protocol is adapted from a method for analyzing intracellular α-keto acids using 1,2-diamino-4,5-methylenedioxybenzene (DMB).[8]
-
Reagent Preparation: Prepare the DMB solution by dissolving 1.6 mg of DMB·2HCl in 1.0 mL of a solution containing 4.9 mg sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.
-
Sample Preparation: Use the dried extract from Protocol 1, reconstituted in 40 µL of ultrapure water.
-
Reaction: Add 40 µL of the DMB solution to the 40 µL aqueous sample in a sealed tube.
-
Incubation: Heat the sealed tube at 85°C for 45 minutes in a heating block.
-
Cooling: After incubation, immediately cool the tube on ice for 5 minutes.
-
Dilution & pH Adjustment: Dilute the reaction solution fivefold with a 65 mM NaOH aqueous solution to adjust the pH and prevent peak splitting.[8]
-
Analysis: Inject an appropriate volume (e.g., 25 µL) into the HPLC system with a fluorescence detector.
References
- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein Precipitation Methods for Proteomics [biosyn.com]
- 5. Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of alpha-ketoisocaproate binding to albumin in vivo by free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The stability of iso-α-acids and reduced iso-α-acids in stored blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
common interferences in GC-MS analysis of alpha-Ketoisocaproic acid
Welcome to the technical support center for the GC-MS analysis of α-Ketoisocaproic acid (a-KIC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of α-Ketoisocaproic acid, presented in a question-and-answer format.
Q1: Why am I observing low or no peaks for my α-Ketoisocaproic acid analyte?
A1: This is a common issue that can stem from several factors related to sample preparation and the analytical methodology.
-
Incomplete Derivatization: α-Ketoisocaproic acid is a polar and non-volatile compound, making derivatization essential for GC-MS analysis.[1] Incomplete reactions are a primary cause of poor signal intensity.
-
Solution: Employ a two-step derivatization process. First, protect the keto group using oximation (e.g., with methoxyamine hydrochloride), followed by silylation of the carboxylic acid group (e.g., with BSTFA or MSTFA).[1][2] Ensure optimal reaction conditions, including anhydrous reagents and appropriate incubation times and temperatures.[1][2] The presence of moisture can significantly hinder silylation.[1]
-
-
Analyte Degradation: As a keto acid, a-KIC can be thermally unstable and prone to decarboxylation, especially at elevated temperatures.[1]
-
Solution: The initial oximation step is crucial as it stabilizes the keto group, preventing degradation during the subsequent heating stages of derivatization and GC analysis.[2]
-
-
Active Sites in the GC System: Polar analytes can adsorb to active sites within the GC inlet liner or on the column, leading to poor peak shape and reduced signal.[1]
-
Solution: Ensure the use of a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance, including changing the septum and liner, is critical.[1]
-
Q2: I'm seeing multiple peaks for my α-Ketoisocaproic acid standard. What could be the cause?
A2: The presence of multiple peaks for a single analyte is often related to the derivatization process.
-
Tautomerization: Keto-enol tautomerism of the α-keto group can lead to the formation of multiple silylated derivatives if the keto group is not protected.
-
Solution: A methoximation step prior to silylation is highly recommended to "lock" the carbonyl group in its oxime form, preventing the formation of multiple derivatives.[2]
-
-
Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see peaks corresponding to both the derivatized and underivatized or partially derivatized analyte.
-
Solution: Optimize your derivatization protocol. This includes ensuring the sample is completely dry before adding the reagents, using a sufficient excess of derivatizing agents, and adhering to the recommended reaction times and temperatures.
-
Q3: My results are showing poor reproducibility. What are the likely sources of this variability?
A3: Poor reproducibility in quantitative analysis can be a significant challenge.
-
Matrix Effects: The biological matrix (e.g., urine, plasma) contains numerous compounds that can interfere with the analysis, causing either signal enhancement or suppression.[3]
-
Solution: The use of a suitable internal standard is critical. For keto-acids like a-KIC, 2-ketocaproic acid is a commonly used internal standard.[4] Stable isotope-labeled internal standards are the gold standard for correcting matrix effects.
-
-
Inconsistent Sample Preparation: Variability in sample extraction, evaporation of solvents, and derivatization can all contribute to poor reproducibility.
-
Solution: Standardize your sample preparation protocol. Ensure consistent timing for each step, particularly the evaporation of solvents, as prolonged heating can lead to the loss of volatile analytes. Use automated liquid handlers if available to minimize volumetric errors.
-
-
GC-MS System Variability: Fluctuations in the GC-MS system's performance can also lead to inconsistent results.
-
Solution: Regularly tune the mass spectrometer. Monitor the performance of the system by injecting a standard mixture at the beginning and end of each analytical run.
-
Q4: What are some common interfering substances in the GC-MS analysis of α-Ketoisocaproic acid from biological samples?
A4: Biological matrices are complex, and several endogenous compounds can potentially interfere with the analysis.
-
Co-eluting Organic Acids: Other organic acids present in the sample may have similar retention times to a-KIC.
-
Solution: Optimize your GC temperature program to achieve better separation. Using a high-resolution capillary column can also improve the separation of closely eluting peaks.
-
-
Structurally Similar Compounds: Other branched-chain keto acids, such as α-keto-β-methylvalerate and α-ketoisovalerate, will be extracted and derivatized along with a-KIC.
-
Solution: While these are also important metabolites, ensure your chromatographic method can resolve them from a-KIC for accurate quantification. Mass spectrometry with selected ion monitoring (SIM) can help to differentiate between compounds with similar retention times but different mass spectra.
-
-
High Abundance Compounds: High concentrations of other compounds in the sample can compete for the derivatizing agent, leading to incomplete derivatization of a-KIC.[3]
-
Solution: A thorough sample clean-up procedure, such as solid-phase extraction (SPE), can help to remove some of the interfering matrix components before derivatization.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of branched-chain keto acids, including α-Ketoisocaproic acid, using chromatographic methods. Please note that specific values can vary depending on the exact methodology, instrumentation, and matrix.
Table 1: Recovery of Branched-Chain Keto Acids from Biological Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| α-Ketoisocaproate (KIC) | Serum | Methanol Precipitation | 78.4 - 114.3 | [5] |
| α-Ketoisocaproate (KIC) | Muscle | Methanol Precipitation | 78.4 - 114.3 | [5] |
Table 2: Limits of Quantification (LOQ) for Branched-Chain Keto Acids
| Analyte | Matrix | Method | LOQ | Reference |
| α-Ketoisocaproate (KIC) | Serum | HPLC-Q-TOF/MS | 0.06 - 0.23 µmol/L | [5] |
| α-Ketoisocaproate (KIC) | Muscle | HPLC-Q-TOF/MS | 0.09 - 0.27 nmol/g | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the analysis of α-Ketoisocaproic acid in urine by GC-MS.
Protocol: Quantification of α-Ketoisocaproic Acid in Urine by GC-MS
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a 1 mL aliquot of urine to a clean glass tube.
-
Add an appropriate internal standard (e.g., 2-ketocaproic acid).
-
Acidify the urine sample by adding 50 µL of 6M HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (not exceeding 40°C).
-
-
Derivatization (Two-Step Oximation-Silylation):
-
Step 1: Oximation
-
To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the tube tightly and vortex for 1 minute.
-
Incubate at 60°C for 45 minutes.[6]
-
Allow the sample to cool to room temperature.
-
-
Step 2: Silylation
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the tube.
-
Cap the tube tightly and vortex for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before analysis.
-
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the derivatized a-KIC and the internal standard.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: Experimental workflow for the GC-MS analysis of α-Ketoisocaproic acid.
Caption: Troubleshooting logic for low or no α-Ketoisocaproic acid signal.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 5. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Plasma 4-Methyl-2-oxovaleric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plasma 4-Methyl-2-oxovaleric acid.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for collecting plasma for this compound measurement?
A1: Based on a review of established analytical protocols, EDTA (Ethylenediaminetetraacetic acid) is the most frequently recommended anticoagulant for the measurement of this compound and other branched-chain keto acids (BCKAs) in plasma.[1] Its consistent performance in metabolomics studies and lack of significant interference with related analytes like amino acids make it a reliable choice.[2]
Q2: Can I use heparinized plasma for this compound analysis?
A2: While heparin is a common anticoagulant for clinical chemistry, its use for this compound analysis may introduce variability. Some studies on related compounds, such as amino acids, have shown no statistically significant difference between EDTA and heparin.[2] However, heparin can sometimes interfere with certain analytical methods and has been reported to cause an artifactual increase in albumin measurements, which could potentially affect analytes that bind to it.[3] For global metabolomics studies, significant differences have been observed between heparinized and EDTA plasma.[4][5] Therefore, for precise and reproducible quantification of this compound, EDTA is preferred.
Q3: What are the potential issues with using citrate as an anticoagulant for this assay?
A3: The use of sodium citrate as an anticoagulant is generally discouraged for the measurement of this compound. Citrate anticoagulants are typically liquid, which leads to a dilution of the plasma sample and can result in significantly lower measured concentrations of analytes.[2][3] Furthermore, citrate's mechanism of action involves chelating calcium ions, which can potentially interfere with downstream enzymatic or chemical reactions used in some analytical methods.[3]
Q4: How should plasma samples be handled and stored to ensure the stability of this compound?
A4: Proper sample handling is critical for accurate results. After blood collection in an EDTA tube, plasma should be separated from blood cells as soon as possible, preferably by centrifugation at 2000g for 15 minutes.[2] The plasma should then be stored at -80°C until analysis to ensure the stability of the analyte.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected this compound concentrations | Use of citrate anticoagulant. | If possible, re-collect samples using EDTA tubes. If only citrate plasma is available, results must be interpreted with caution, and the dilution effect should be noted. |
| Improper sample storage (e.g., prolonged storage at room temperature or 4°C). | Ensure plasma is separated promptly and stored at -80°C. For future collections, adhere strictly to the storage protocol. | |
| High variability between replicate measurements | Inconsistent sample collection or processing. | Standardize the entire workflow from blood collection to sample analysis. Ensure consistent timing for each step. |
| Interference from heparin. | If using heparinized plasma, consider performing a validation study comparing results with EDTA plasma from the same subjects to assess the extent of any interference. | |
| Unexpected peaks or interference in chromatogram (GC-MS or LC-MS) | Matrix effects from the anticoagulant. | Optimize the sample preparation method (e.g., protein precipitation, derivatization) to minimize matrix effects. Consider using a stable isotope-labeled internal standard for this compound to correct for such effects. |
Quantitative Data on Anticoagulant Effects
While direct quantitative data on the effect of different anticoagulants on this compound is limited in the literature, studies on the closely related amino acids provide valuable insights. The following table summarizes the observed effects on amino acid concentrations, which are precursors to keto acids.
| Anticoagulant | Effect on Plasma Amino Acid Concentrations (Compared to Heparin) | Potential Impact on this compound Measurement |
| EDTA | No statistically significant difference.[2] | Generally considered the most suitable choice for reliable and reproducible measurements. |
| Heparin | - | May introduce variability in some analytical platforms, though some studies show it performs similarly to EDTA for related analytes.[2] |
| Sodium Citrate | Significantly lower concentrations due to dilution.[2] | Not recommended due to the dilution effect, which can lead to underestimation of the true concentration. |
Experimental Protocols
Protocol for the Measurement of Plasma this compound using HPLC
This protocol is adapted from methodologies for the analysis of branched-chain keto acids in plasma.[1]
1. Sample Collection and Preparation:
-
Collect peripheral venous blood into vacutainer tubes containing EDTA as the anticoagulant.
-
Separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
2. Derivatization of Keto Acids:
-
To a sample of plasma, add a solution of o-phenylenediamine (OPD) to derivatize the keto acids.
-
This reaction forms a fluorescent quinoxalinol derivative, which allows for sensitive detection.
3. Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., LiChroCart 125-4 Purospher RP-18e, 5 µm).
-
Employ a mobile phase suitable for the separation of the derivatized keto acids. For example, a mixture of methanol and deionized water (55:45, v/v) can be used as mobile phase A, with 100% methanol as mobile phase B.
-
Use a gradient elution to achieve optimal separation.
4. Detection:
-
Utilize a fluorescence detector to monitor the effluent from the HPLC column.
-
The excitation and emission wavelengths should be optimized for the specific quinoxalinol derivative of this compound.
5. Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Quantify the concentration in the plasma samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 4. Global biochemical analysis of plasma, serum and whole blood collected using various anticoagulant additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Global biochemical analysis of plasma, serum and whole blood collected using various anticoagulant additives | Semantic Scholar [semanticscholar.org]
minimizing degradation of alpha-Ketoisocaproic acid during extraction
Welcome to the technical support center for alpha-Ketoisocaproic acid (KIC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of KIC during experimental extraction procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is alpha-Ketoisocaproic acid (KIC) and why is its stability a concern?
A1: Alpha-Ketoisocaproic acid (α-KIC), also known as 4-methyl-2-oxovaleric acid, is a key intermediate in the metabolic pathway of the essential amino acid L-leucine.[1][2] Its accurate quantification is crucial in various research areas, including metabolic disorders like Maple Syrup Urine Disease (MSUD), where its levels are elevated.[1][2] KIC is a reactive α-keto acid, making it susceptible to degradation under various experimental conditions, which can lead to inaccurate measurements.[3]
Q2: What are the primary factors that can cause KIC degradation during extraction?
A2: The primary factors that can lead to the degradation of KIC include:
-
Temperature: Elevated temperatures can accelerate degradation pathways such as decarboxylation.[3]
-
pH: Both strongly acidic and basic conditions can catalyze the degradation of α-keto acids.[3]
-
Oxidation: As a keto acid, KIC can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS).[4][5]
-
Light Exposure: Exposure to light, particularly UV radiation, may induce photolytic degradation.[3]
-
Enzymatic Activity: If not properly quenched, residual enzyme activity in biological samples can continue to metabolize KIC.
Q3: How should I store my samples before and after KIC extraction?
A3: For optimal stability, biological samples (e.g., plasma, tissue homogenates) should be processed as quickly as possible. If immediate extraction is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C. Pure KIC standards and extracts should be stored at -20°C or lower, protected from light.[6] When preparing stock solutions, it is recommended to use an inert gas to purge the solvent.[6]
Q4: Can derivatization help improve the stability of KIC?
A4: Yes, derivatization is a common strategy used in analytical methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to not only improve volatility and chromatographic separation but also to enhance the stability of the analyte.[7][8] By converting the reactive keto and carboxylic acid groups into more stable derivatives, the likelihood of degradation during analysis is reduced.
Troubleshooting Guides
This section provides solutions to common problems encountered during KIC extraction, presented in a question-and-answer format.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Recovery of KIC | 1. Degradation during extraction: Exposure to high temperatures, extreme pH, or light. 2. Incomplete protein precipitation: KIC may remain bound to proteins. 3. Inefficient phase separation: Poor separation of the organic and aqueous layers during liquid-liquid extraction. 4. Suboptimal derivatization: Incomplete reaction leading to poor detection. | 1. Control Extraction Conditions: Perform all extraction steps on ice and protect samples from light. Use a pH-buffered system if possible. 2. Optimize Protein Precipitation: Ensure the correct ratio of precipitating solvent (e.g., methanol, acetonitrile) to the sample is used. Vortex thoroughly and allow sufficient incubation time at a low temperature. 3. Improve Phase Separation: Centrifuge at a higher speed or for a longer duration. Ensure complete aspiration of the desired layer without disturbing the interface. 4. Optimize Derivatization Reaction: Ensure reagents are fresh and used in the correct molar excess. Optimize reaction time and temperature as per the specific protocol. |
| High Variability Between Replicates | 1. Inconsistent sample handling: Variations in time, temperature, or vortexing during extraction. 2. Evaporation of solvent: Leaving samples uncapped for extended periods. 3. Pipetting errors: Inaccurate dispensing of samples or reagents. | 1. Standardize Workflow: Process all samples and replicates under identical conditions. Use a timer to ensure consistent incubation periods. 2. Minimize Evaporation: Keep sample tubes capped whenever possible. If solvent evaporation is required, use a gentle stream of nitrogen and ensure all samples are treated equally. 3. Calibrate Pipettes: Regularly check the calibration of your pipettes to ensure accuracy. |
| Appearance of Unexpected Peaks in Chromatogram | 1. KIC degradation products: The presence of degradation products can result in additional peaks. 2. Contaminants: Introduction of contaminants from solvents, reagents, or labware. 3. Incomplete derivatization: The presence of both derivatized and underivatized KIC. | 1. Review Extraction Protocol: Re-evaluate your extraction procedure for potential causes of degradation (e.g., temperature, pH). 2. Run Blanks: Analyze extraction blanks (containing only the solvents and reagents) to identify any contaminant peaks. Use high-purity solvents and reagents. 3. Optimize Derivatization: As mentioned previously, ensure the derivatization reaction goes to completion. |
Data Presentation
Table 1: Illustrative Stability of a Generic Chlorinated Alpha-Keto Acid Under Various Stress Conditions
| Condition | Description | Potential Degradation Rate |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Moderate to High |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | High |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Moderate |
| Thermal Degradation | Solid sample at 60°C for 48 hours | Low to Moderate |
| Photolytic Degradation | Solution exposed to UV light (254 nm) for 24 hours | Moderate |
Note: This data is for a generic chlorinated alpha-keto acid and should be used as a general indicator of potential sensitivities for KIC.[3]
Experimental Protocols
Protocol 1: Extraction of KIC from Plasma/Serum
This protocol is designed to minimize degradation by maintaining low temperatures and ensuring efficient protein removal.
Materials:
-
Plasma or serum samples
-
Ice-cold methanol
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 13,000 x g and maintaining 4°C
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation: For every 100 µL of plasma/serum, add 400 µL of ice-cold methanol to a microcentrifuge tube.
-
Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the tubes at -20°C for 2 hours to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains KIC, and transfer it to a new clean tube. Be cautious not to disturb the protein pellet.
-
Solvent Evaporation (if necessary): If the downstream analytical method requires it, evaporate the methanol under a gentle stream of nitrogen at a low temperature (<30°C).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical platform.
-
Storage: If not analyzed immediately, store the extracts at -80°C.
Protocol 2: Derivatization of KIC for GC-MS Analysis
This protocol describes a common derivatization method using silylation to improve stability and volatility for GC-MS analysis.
Materials:
-
Dried KIC extract or standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
Ensure Dryness: Ensure the KIC extract is completely dry, as moisture can interfere with the silylation reaction.
-
Add Derivatization Reagent: To the dried extract, add 50 µL of MSTFA + 1% TMCS and 50 µL of pyridine.
-
Incubation: Cap the vials tightly and heat at 60°C for 30 minutes.
-
Cooling: Allow the vials to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Logical Relationship for Troubleshooting Low KIC Recovery
Caption: Troubleshooting workflow for low KIC recovery.
Experimental Workflow for KIC Extraction and Analysis
References
- 1. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
- 2. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quantification of 4-Methyl-2-oxovaleric Acid in Cell Lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the protocol optimization of 4-Methyl-2-oxovaleric acid quantification in cell lysates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound in cell lysates?
A1: The most prevalent and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and allows for accurate quantification of the analyte, even in complex biological matrices like cell lysates.
Q2: Why is derivatization sometimes recommended for the analysis of this compound?
A2: this compound, like other α-keto acids, can be unstable and exhibit poor ionization efficiency in its native form. Derivatization converts the analyte into a more stable and readily ionizable derivative, which can significantly improve chromatographic peak shape, sensitivity, and overall robustness of the LC-MS/MS assay.
Q3: What are some common derivatizing agents for α-keto acids?
A3: Common derivatization reagents for α-keto acids include O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which targets the keto group, and reagents like 4-bromo-N-methylbenzylamine, which react with the carboxylic acid group. The choice of reagent will depend on the analytical strategy and the desired ionization mode (positive or negative).
Q4: What are the critical considerations for sample preparation to ensure the stability of this compound?
A4: To maintain the integrity of this compound in cell lysates, it is crucial to rapidly quench metabolic activity and prevent degradation. Key steps include:
-
Rapid quenching: Immediately stopping enzymatic processes, often by using ice-cold solvents.
-
Efficient extraction: Using cold organic solvents like methanol or acetonitrile to extract the analyte and precipitate proteins.
-
Proper storage: Storing samples at -80°C to minimize degradation if immediate analysis is not possible.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound.
Low or No Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and procedure. Test different solvent systems (e.g., 80% methanol, acetonitrile) and extraction times. Ensure complete cell lysis. |
| Analyte Degradation | Ensure rapid quenching of metabolism on ice and keep samples cold throughout the preparation process. Minimize the time between sample collection and analysis. Store lysates at -80°C. |
| Poor Ionization | Consider derivatization to enhance ionization efficiency. Optimize mass spectrometer source parameters, including capillary voltage, gas flows, and temperature. |
| Matrix Effects | Perform a matrix effect study by comparing the signal of a standard in solvent versus a post-extraction spiked sample. If significant ion suppression is observed, improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard. |
| Suboptimal LC Conditions | Ensure the analyte is eluting as a sharp peak and is well-separated from other matrix components. Optimize the mobile phase composition, gradient, and column chemistry. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte's pKa. Adjust the organic solvent composition. |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase (e.g., a different organic modifier or an ion-pairing agent, though use with caution for MS). |
| Instrument Issues | Check for blockages in the system, ensure proper connection of all fittings, and inspect the injector for issues. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation protocol. Use an automated liquid handler if available for high-throughput studies. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
| Use of an Internal Standard | The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for variability in extraction, matrix effects, and instrument response. |
| Instrument Instability | Allow the LC-MS system to equilibrate fully before starting the analysis. Monitor system suitability throughout the run using quality control samples. |
Experimental Protocols
Cell Lysate Preparation for this compound Analysis
-
Cell Culture: Culture cells to the desired confluency.
-
Quenching and Washing:
-
Aspirate the cell culture medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Aspirate the final PBS wash completely.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well (for a 6-well plate).
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
-
Protein Precipitation and Clarification:
-
Incubate the tubes at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound
The following is a general LC-MS/MS method that should be optimized for your specific instrument and application.
| Parameter | Recommendation |
| LC Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 minutes, followed by re-equilibration |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
MRM Transition Determination: The optimal MRM transitions (precursor ion -> product ion) for this compound should be determined by direct infusion of a standard solution into the mass spectrometer. For this compound (molecular weight: 130.14 g/mol ), the precursor ion in negative mode will be [M-H]⁻ at m/z 129.1. Fragmentation of this precursor will yield characteristic product ions. Two of the most intense and specific product ions should be chosen for the quantitative and qualitative transitions.
Data Presentation
Table 1: Example LC-MS/MS Parameters for a Metabolite Panel Including Keto Acids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 129.1 | User Determined | User Determined | User Determined |
| Pyruvic acid | 87.0 | 43.0 | 10 | 1.5 |
| α-Ketoglutaric acid | 145.0 | 101.0 | 12 | 2.8 |
| Lactic acid | 89.0 | 43.0 | 8 | 1.2 |
Note: The values for this compound need to be empirically determined.
Table 2: Typical Performance Characteristics of an LC-MS/MS Assay for Small Organic Acids
| Parameter | Typical Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Extraction Recovery | 85 - 110% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Visualizations
addressing matrix effects in LC-MS/MS analysis of alpha-Ketoisocaproic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of α-Ketoisocaproic acid (a-KIC).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of α-Ketoisocaproic acid?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of α-Ketoisocaproic acid (a-KIC), this can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification.[1] Common interfering components in plasma include phospholipids, salts, and endogenous metabolites.[3][4]
Q2: How can I detect matrix effects in my a-KIC assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-column infusion: A constant flow of a-KIC standard is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal deviation at the retention time of a-KIC indicates the presence of matrix effects.
-
Post-extraction spike: The response of a-KIC spiked into a blank matrix extract is compared to the response of a-KIC in a neat solvent. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent. An MF value different from 1 indicates a matrix effect.[4]
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) for a-KIC is the gold standard for compensating for matrix effects.[5][6] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio. Cambridge Isotope Laboratories, Inc. is a commercial source for α-Ketoisocaproic acid, sodium salt (1-¹³C, 99%).[7]
Q4: Can derivatization help in mitigating matrix effects for a-KIC analysis?
A4: Yes, chemical derivatization can significantly improve the performance of a-KIC analysis.[6] Derivatization can enhance the analyte's ionization efficiency and chromatographic retention, moving its elution away from interfering matrix components.[2][8] Reagents like Girard's reagent T and o-phenylenediamine (OPD) are effective for derivatizing α-keto acids.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape and/or inconsistent retention time for a-KIC. | Co-eluting matrix components interfering with chromatography. | 1. Optimize Chromatographic Conditions: Adjust mobile phase composition, gradient, and flow rate to improve separation from matrix components.[11] 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove interfering substances.[12][13] |
| Significant ion suppression observed for a-KIC. | High concentration of co-eluting phospholipids or other matrix components.[3] | 1. Enhance Sample Preparation: Use techniques specifically designed to remove phospholipids, such as HybridSPE.[3] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[14] 3. Employ Derivatization: Derivatizing a-KIC can shift its retention time away from the region of major phospholipid elution.[8] |
| Inaccurate and irreproducible quantitative results. | Uncompensated matrix effects. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for matrix effects.[5][6] 2. Matrix-Matched Calibrators: Prepare calibration standards in a surrogate matrix (e.g., 2% BSA in PBS) that mimics the biological sample matrix.[9] |
| Low sensitivity for a-KIC. | Poor ionization efficiency of the underivatized molecule. | 1. Implement Chemical Derivatization: Use a derivatizing agent like Girard's reagent T to introduce a permanently charged moiety, significantly enhancing the MS signal.[9][15][16] |
Experimental Protocols
Protocol 1: Protein Precipitation for a-KIC in Plasma
This protocol is a quick and simple method for sample cleanup, but may result in significant matrix effects.
-
Sample Preparation:
-
To 100 µL of plasma sample, add a working solution of the stable isotope-labeled internal standard (a-KIC-1-¹³C).
-
Add 400 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Derivatization of a-KIC with Girard's Reagent T
This protocol enhances the sensitivity and chromatographic retention of a-KIC.
-
Sample Preparation:
-
Perform protein precipitation as described in Protocol 1 and evaporate the supernatant to dryness.
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of a freshly prepared solution of Girard's reagent T (1 mg/mL in 10% acetic acid in methanol).
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Sample Dilution:
-
After incubation, dilute the sample with the initial mobile phase before injection.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 110 | -40 to +20 | General observation for small molecules |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | -25 to +15 | General observation for small molecules |
| Solid-Phase Extraction (SPE) | 90 - 105 | -15 to +10 | [12][17] |
Note: The values presented are typical ranges observed for small molecules in plasma and may vary for a-KIC. A thorough method validation is essential.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fc.up.pt [fc.up.pt]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Computationally unmasking each fatty acyl C=C position in complex lipids by routine LC-MS/MS lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 16. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
proper handling and safety precautions for 4-Methyl-2-oxovaleric acid
Welcome to the technical support center for 4-Methyl-2-oxovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, safety precautions, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known as α-ketoisocaproic acid, is a branched-chain keto acid and a key metabolite of the amino acid leucine.[1][2] In research, it is primarily used in metabolic studies, particularly those related to amino acid catabolism and inherited metabolic disorders like Maple Syrup Urine Disease (MSUD), where its accumulation is a key biomarker.[1] It also serves as a flavoring agent in certain applications.[3]
Q2: What are the main safety hazards associated with this compound?
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5] It is harmful if swallowed and may cause respiratory irritation.[5][6] Ingestion can lead to severe swelling and damage to the digestive tract.[5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment, including:
-
A lab coat or other protective clothing to prevent skin contact.[4]
-
Chemically resistant gloves (e.g., nitrile rubber).[7]
Q4: What are the proper storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area.[7][8] The recommended storage temperature is typically between 2-8°C.[9] Keep the container tightly sealed to prevent moisture absorption and leakage.[7] It should be stored away from incompatible materials such as strong bases and oxidizing agents.[5][8]
Q5: What should I do in case of accidental exposure?
In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately call a poison center or doctor.[7]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the skin with water or shower. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound.
Analytical Experiments (HPLC/GC-MS)
| Problem | Possible Cause | Solution |
| Low or no signal in GC-MS analysis. | This compound is not volatile and can degrade at high temperatures. | Derivatization is necessary before GC-MS analysis. A two-step process involving oximation followed by silylation is recommended to protect the keto and carboxyl groups, respectively. |
| Poor peak shape or tailing in HPLC. | The compound may be interacting with the stationary phase or there may be matrix effects from the sample. | Ensure proper sample cleanup, such as protein precipitation for biological samples. Use a high-quality, inert column and consider optimizing the mobile phase composition and pH. |
| Inconsistent quantification results. | Instability of the compound in solution or incomplete derivatization. | Prepare fresh standards and samples. Ensure derivatization reactions go to completion by optimizing reaction time and temperature. Use a stable isotope-labeled internal standard for accurate quantification. |
Cell-Based Assays
| Problem | Possible Cause | Solution |
| Inconsistent cellular effects or IC50 values. | Degradation of the compound in the cell culture medium. | Prepare fresh stock solutions and add them to the media immediately before the experiment. Consider the stability of the compound in your specific media over the duration of the experiment. |
| Unexpected changes in cell morphology or viability. | The compound may be causing cellular stress or toxicity not directly related to the intended target. | Perform a dose-response curve to determine the optimal non-toxic concentration. Use appropriate controls, including a vehicle control (the solvent used to dissolve the compound). |
| Difficulty in observing the expected metabolic effect. | The cells may not be metabolically active enough, or the assay may not be sensitive enough. | Ensure cells are in the exponential growth phase. Optimize the assay conditions, such as cell density and incubation time. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 816-66-0 | [7][9] |
| Molecular Formula | C6H10O3 | [2][9] |
| Molecular Weight | 130.14 g/mol | [2] |
| Appearance | Light yellow, clear liquid | [2][7] |
| Melting Point | 8 - 10 °C | [2][9] |
| Boiling Point | 82 - 83 °C at 11 mmHg | [9] |
| Density | 1.055 g/mL at 20 °C | [9] |
| Solubility | Soluble in water | [1][2] |
| Storage Temperature | 2 - 8 °C | [9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC-MS/MS
This protocol describes the quantification of this compound in plasma samples using protein precipitation followed by HPLC-MS/MS analysis.
Materials:
-
Plasma samples
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., this compound-d7)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of the internal standard solution. c. Add 150 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex the mixture for 30 seconds. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to an HPLC vial.
-
HPLC-MS/MS Analysis: a. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to separate the analyte from matrix components. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL. g. Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of the analyte and internal standard.
Protocol 2: Enzymatic Assay of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This protocol measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl2)
-
This compound (substrate)
-
Coenzyme A (CoA)
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, CoA, NAD+, and TPP.
-
Add the mitochondrial preparation or cell lysate to the cuvette and mix gently.
-
Initiate the reaction by adding this compound.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mandatory Visualization
Caption: Workflow for the quantification of this compound in plasma.
Caption: Troubleshooting logic for inconsistent results in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. benchchem.com [benchchem.com]
- 8. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 9. Enzymatic method for branched chain alpha-ketoacid determination: application to rapid analysis of urine and plasma samples from maple syrup urine disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for 4-Methyl-2-oxovaleric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, GC-MS, LC-MS/MS, and Enzymatic Assays with Supporting Experimental Data.
The accurate quantification of 4-Methyl-2-oxovaleric acid, a key intermediate in the metabolism of the branched-chain amino acid leucine, is crucial in various research and clinical settings, particularly in the study of metabolic disorders. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), and enzymatic assays.
Performance Characteristics at a Glance
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of each method based on published data.
Table 1: HPLC-UV Method Validation Data
| Parameter | Performance | Reference |
| Linearity Range | 0.2 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.045 - 2.5 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.35 - 7.5 µg/mL | [1] |
| Accuracy (Recovery) | 96 - 98% | [1] |
| Precision (RSD) | 1.1 - 2.2% | [1] |
Table 2: Comparison of Alternative Analytical Methods
| Parameter | GC-MS | LC-MS/MS | Enzymatic Assay |
| Linearity Range | 1 - 5000 ng/g | 0.1 ng/mL - 10 µg/mL | Assay dependent |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | Not typically reported |
| Limit of Detection (LOD) | 1 - 5 ng/g | As low as 0.01 ng/mL | Assay dependent |
| Limit of Quantification (LOQ) | 2 - 10 ng/g | 0.5 ng/mL | Assay dependent |
| Accuracy (Recovery) | 93 - 117% | 90 - 105% | Not explicitly reported |
| Precision (RSD) | < 10% | ≤ 10% | Within-run: 1.4-3.5%, Day-to-day: 3.2-5.4% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation in your laboratory.
HPLC-UV Method Protocol
This protocol is based on the method described by Mahar et al. (2011) for the determination of α-oxoacids in human serum.[1]
-
Sample Preparation & Derivatization:
-
To 1.0 mL of serum, add 2.0 mL of methanol to precipitate proteins.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube.
-
To the supernatant, add 1.5 mL of 1% 4-nitro-1,2-phenylenediamine (NPD) in methanol and 1.0 mL of acetate buffer (pH 5).
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the solution and adjust the volume to 5 mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax C-18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol:Water:Acetonitrile (46:52:2, v/v/v)
-
Flow Rate: 0.9 mL/min
-
Detection: UV at 255 nm
-
Injection Volume: 20 µL
-
GC-MS Method Protocol (General for Organic Acids)
This protocol outlines a general procedure for the analysis of organic acids by GC-MS, which typically requires derivatization to increase volatility.
-
Sample Preparation & Derivatization:
-
To 1 mL of the sample, add an internal standard.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode.
-
LC-MS/MS Method Protocol (General for Organic Acids)
This protocol provides a general workflow for the sensitive and specific quantification of organic acids using LC-MS/MS.
-
Sample Preparation:
-
Perform protein precipitation on the sample (e.g., plasma, serum) by adding a cold organic solvent like acetonitrile or methanol (typically in a 3:1 or 4:1 ratio).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is often used for organic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Enzymatic Assay Protocol (Conceptual)
This protocol describes a conceptual enzymatic assay based on the activity of branched-chain amino acid aminotransferase.
-
Principle: The transamination of L-leucine with α-ketoglutarate, catalyzed by branched-chain amino acid aminotransferase, produces this compound and L-glutamate. The rate of formation of this compound can be measured.
-
Assay Procedure:
-
Prepare a reaction mixture containing a suitable buffer, L-leucine, and α-ketoglutarate.
-
Initiate the reaction by adding the enzyme (or the sample containing the enzyme).
-
The reaction can be stopped at a specific time point, and the amount of this compound formed can be quantified using one of the chromatographic methods described above.
-
Alternatively, a coupled enzyme assay can be used where the product of the first reaction is a substrate for a second, indicator reaction that produces a colorimetric or fluorometric signal.
-
Method Validation and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the validation and comparison of these analytical methods.
Caption: General workflow for HPLC method validation.
Caption: Logical relationship for comparing analytical methods.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts the reliability and interpretation of research and clinical data.
-
HPLC-UV offers a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement. The need for derivatization can increase sample preparation time.
-
GC-MS provides high chromatographic resolution and specificity, but also requires derivatization, which can be a source of variability.
-
LC-MS/MS stands out for its superior sensitivity and specificity, often without the need for derivatization, making it ideal for the analysis of low-level analytes in complex biological matrices.
-
Enzymatic assays can offer high throughput and specificity but may be more susceptible to matrix interferences and may not be as readily available as chromatographic methods.
Ultimately, the optimal method will depend on the specific application, the available resources, and the desired performance characteristics. This guide provides the necessary data and protocols to make an informed decision for your analytical needs.
References
comparing the effects of alpha-Ketoisocaproic acid and leucine on muscle growth
A Comparative Guide for Researchers and Drug Development Professionals
The quest for potent activators of muscle protein synthesis is a cornerstone of research in clinical nutrition, sports science, and the development of therapeutics for muscle wasting conditions. Among the molecules of interest, the branched-chain amino acid L-leucine has long been hailed as a primary trigger for muscle growth. However, its keto-analogue, alpha-Ketoisocaproic acid (KIC), has also emerged as a compound with significant anabolic potential. This guide provides an objective comparison of the effects of KIC and leucine on muscle growth, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy in Stimulating Muscle Protein Synthesis
Experimental evidence suggests that both leucine and its metabolite, KIC, are capable of stimulating skeletal muscle protein synthesis.[1][2][3] A key study in a neonatal pig model demonstrated that infusion of either leucine or KIC resulted in a significant increase in muscle protein synthesis compared to a control group.[1][2][3]
| Treatment Group | Plasma Leucine (nmol/mL) | Fractional Rate of Muscle Protein Synthesis (%/day) |
| Control (Saline) | 135 ± 15 | 5.8 ± 0.5 |
| Leucine (400 μmol·kg⁻¹·h⁻¹) | 845 ± 55 | 8.2 ± 0.6 |
| KIC (400 μmol·kg⁻¹·h⁻¹) | 310 ± 25 | 7.9 ± 0.7 |
| Data adapted from Escalante et al. (2010). Values are means ± SEM. |
Interestingly, while both compounds effectively stimulated muscle protein synthesis, the plasma leucine concentrations achieved with KIC infusion were significantly lower than with direct leucine infusion.[1] This suggests that KIC may exert its effects at least in part through its conversion to leucine, or that it possesses its own intrinsic anabolic signaling capacity.
Activation of Anabolic Signaling Pathways
The primary mechanism through which both leucine and KIC are thought to stimulate muscle protein synthesis is the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[4][5] Activation of mTORC1 leads to the phosphorylation of key downstream effectors, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes the translation of mRNAs into protein.[4]
Studies have shown that both leucine and KIC administration lead to increased phosphorylation of 4E-BP1 and S6K1 in skeletal muscle.[1][2][3] This indicates that both molecules effectively engage the mTORC1 signaling cascade to initiate muscle protein synthesis.
Signaling pathways for Leucine and KIC in muscle protein synthesis.
Experimental Protocols
Study: Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs
-
Subjects: Neonatal pigs (5-7 days old).
-
Experimental Design: Pigs were assigned to one of four infusion groups: saline (control), leucine (400 μmol·kg⁻¹·h⁻¹), KIC (400 μmol·kg⁻¹·h⁻¹), or norleucine (400 μmol·kg⁻¹·h⁻¹). Infusions were administered for 60 minutes.
-
Muscle Protein Synthesis Measurement: The fractional rate of protein synthesis was measured in the longissimus dorsi muscle using a flooding dose of L-[4-³H]phenylalanine.
-
Signaling Protein Analysis: The phosphorylation status of 4E-BP1 and S6K1 was determined by immunoblotting of muscle homogenates.
References
- 1. Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Leucine and alpha-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cathe.com [cathe.com]
Alpha-Ketoisocaproate (KIC) vs. Beta-Hydroxy-Beta-Methylbutyrate (HMB) in Protein Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoisocaproate (KIC) and its metabolite, beta-hydroxy-beta-methylbutyrate (HMB), are both derivatives of the branched-chain amino acid leucine and have garnered significant interest for their roles in muscle protein metabolism. While both compounds are implicated in stimulating protein synthesis and attenuating muscle breakdown, their distinct positions in the leucine metabolic pathway suggest potentially different mechanisms and potencies. This guide provides an objective comparison of KIC and HMB, presenting experimental data on their effects on protein synthesis and the associated signaling pathways.
Metabolic Pathway
Leucine is first transaminated to KIC, which can then be converted to HMB by the enzyme KIC dioxygenase (KICD).[1] This metabolic cascade is a crucial determinant of the biological activity of these compounds.
Caption: Metabolic conversion of Leucine to KIC and HMB.
Comparison of Effects on Protein Synthesis
Direct quantitative comparisons of KIC and HMB on muscle protein synthesis are limited in the literature. However, a study by Girón et al. (2015) provides a detailed comparison of L-leucine (the direct precursor to KIC) and HMB on protein synthesis in L6 rat myotubes. Given that KIC is the immediate metabolite of leucine, these findings offer valuable insights.
The study revealed that HMB is a more potent stimulator of protein synthesis than L-leucine under normal growth conditions.[2][3] This suggests that the conversion of leucine to HMB is a critical step for maximizing the anabolic response in muscle cells.[2][3]
Table 1: Comparison of L-Leucine and HMB on Protein Synthesis in L6 Rat Myotubes
| Compound | Concentration | Protein Synthesis Rate (dpm/µg protein) | % Increase vs. Control |
| Control | - | 135.2 ± 5.1 | - |
| L-Leucine | 10 mM | 148.3 ± 6.2 | ~9.7% |
| HMB | 50 µM | 189.7 ± 8.3 | ~40.3% |
Data extracted from Girón et al. (2015).[3]
Signaling Pathways: The mTOR Connection
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of muscle protein synthesis. Both KIC and HMB are known to influence this pathway, but their mechanisms of activation may differ.
HMB has been shown to significantly increase the phosphorylation of key proteins in the mTOR pathway, including mTOR itself, p70 ribosomal S6 kinase (p70S6K), and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3] This leads to the initiation of protein translation. In the comparative study by Girón et al. (2015), HMB was found to be more effective than L-leucine in activating the mTOR pathway.[2][3]
A study by Chang et al. (2025) demonstrated that KIC enhances protein turnover and can suppress the expression of myostatin, a negative regulator of muscle growth. While this study did not provide a direct quantitative comparison of protein synthesis rates against HMB, it highlights KIC's role in creating a pro-anabolic environment.
Caption: Simplified mTOR signaling pathway activated by KIC and HMB.
Table 2: Comparative Effects of L-Leucine and HMB on mTOR Pathway Phosphorylation
| Protein | L-Leucine (10 mM) | HMB (50 µM) |
| p-Akt/Akt | No significant change | ↑ |
| p-mTOR/mTOR | No significant change | ↑ |
| p-p70S6K/p70S6K | ↑ | ↑↑ |
| p-4E-BP1/4E-BP1 | No significant change | ↑ |
Qualitative summary based on data from Girón et al. (2015). '↑' denotes an increase in phosphorylation, with '↑↑' indicating a greater increase.[3]
Experimental Protocols
In Vitro Protein Synthesis Assay (L6 Rat Myotubes)
This protocol, adapted from Girón et al. (2015), allows for the direct measurement of protein synthesis in a muscle cell line.[2][3]
Caption: Workflow for in vitro protein synthesis assay.
Detailed Steps:
-
Cell Culture: L6 myoblasts are seeded in culture plates and grown to confluence. Differentiation into myotubes is induced by switching to a low-serum medium.
-
Treatment: Differentiated myotubes are incubated with either KIC or HMB at desired concentrations for a specified period (e.g., 2 hours).
-
Radiolabeling: A radiolabeled amino acid, such as [3H]-Leucine, is added to the culture medium for a defined pulse period.
-
Cell Lysis and Protein Precipitation: Cells are washed and then lysed. Proteins are precipitated using an acid solution (e.g., trichloroacetic acid).
-
Measurement: The amount of incorporated radiolabel into the protein precipitate is quantified using a scintillation counter. Protein synthesis rate is expressed as disintegrations per minute (DPM) per microgram of protein.
Western Blotting for mTOR Pathway Analysis
This method is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.
Key Steps:
-
Protein Extraction: Following treatment with KIC or HMB, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the total and phosphorylated forms of the target proteins (e.g., Akt, mTOR, p70S6K, 4E-BP1).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies. The signal is visualized using a chemiluminescent substrate and captured with an imaging system.
-
Quantification: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.
Conclusion
The available evidence suggests that while both KIC and HMB can positively influence muscle protein synthesis, HMB appears to be a more direct and potent activator of the mTOR signaling pathway. The conversion of KIC to HMB is a critical regulatory step in the anabolic effects of leucine metabolism. Future research employing direct, head-to-head comparisons of KIC and HMB on muscle protein synthesis rates, utilizing standardized in vitro and in vivo models, is warranted to further elucidate their respective roles and therapeutic potential. For drug development professionals, these findings suggest that targeting the KIC to HMB conversion or utilizing HMB directly may be more efficacious strategies for promoting muscle anabolism.
References
A Comparative Analysis of Branched-Chain Keto Acids on Metabolic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the three primary branched-chain keto acids (BCKAs)—α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)—and their impact on key metabolic signaling pathways. Dysregulation of branched-chain amino acid (BCAA) and BCKA metabolism is a significant factor in various metabolic disorders, including type 2 diabetes and the rare genetic disorder, Maple Syrup Urine Disease (MSUD).[1][2] Understanding the distinct roles of each BCKA is crucial for developing targeted therapeutic interventions. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the underlying biological processes.
Data Presentation: Comparative Effects of BCKAs on Metabolic Signaling
The following tables summarize the quantitative effects of KIC, KMV, and KIV on critical parameters of metabolic signaling, including insulin pathway activation, glucose uptake, and mitochondrial respiration. It is important to note that KIC, the keto acid of leucine, has been the most extensively studied, leading to more available data for this BCKA compared to KMV and KIV.
Table 1: Comparative Effects of BCKAs on Insulin Signaling and Glucose Uptake in Skeletal Muscle Cells
| Parameter | α-Ketoisocaproate (KIC) | α-Ketoisovalerate (KIV) | α-Keto-β-methylvalerate (KMV) |
| Insulin-Stimulated AKT Phosphorylation (Ser473) | Significant reduction | Significant reduction | No significant effect |
| Insulin-Stimulated Glucose Uptake | Decreased | Decreased | No significant effect |
| IRS-1 Phosphorylation (Tyr612) | Reduced upon BCKA stimulation in C2C12 cells | Data not available | Data not available |
Data synthesized from studies on C2C12 myotubes.
Table 2: Comparative Effects of BCKAs on Mitochondrial Respiration
| Parameter | α-Ketoisocaproate (KIC) | α-Ketoisovalerate (KIV) | α-Keto-β-methylvalerate (KMV) |
| Oxygen Consumption Rate (OCR) | Inhibits phosphorylating and uncoupled respiration.[1] | Generally considered to have a less pronounced effect on OCR compared to KIC.[1] | Generally considered to have a less pronounced effect on OCR compared to KIC.[1] |
| ATP Production | High concentrations can inhibit mitochondrial ATP production.[1] | Not considered a potent modulator of ATP production in the same manner as KIC. | Not considered a potent modulator of ATP production in the same manner as KIC. |
| Electron Transport Chain (ETC) Complex Activity | Markedly inhibits the activity of α-ketoglutarate dehydrogenase.[1] | Limited direct evidence of significant inhibition of ETC complexes compared to KIC. | Limited direct evidence of significant inhibition of ETC complexes compared to KIC. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic signaling pathways affected by BCKAs and a general workflow for investigating these effects.
Caption: Overview of the Branched-Chain Amino Acid (BCAA) catabolic pathway.
Caption: Interplay between Insulin and mTORC1 signaling pathways affected by BCKAs.
Caption: General experimental workflow for studying BCKA effects on metabolic signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for Phosphorylated Proteins
This protocol is essential for assessing the activation state of signaling pathways such as the insulin and mTORC1 pathways.
-
Sample Preparation:
-
Culture cells (e.g., L6 myotubes) to desired confluency and differentiate into myotubes.
-
Starve cells in serum-free media for 3-4 hours before treatment.
-
Treat cells with respective BCKAs (KIC, KMV, KIV) at desired concentrations for the specified duration. For insulin signaling, stimulate with insulin (e.g., 100 nM) for the last 20 minutes of BCKA treatment.[3]
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[4][5]
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 7.5% gel.[6]
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[6]
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-AKT Ser473, anti-p-S6K1 Thr389) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
To quantify phosphorylation, strip the membrane and re-probe with an antibody for the total protein to normalize the phosphorylated protein levels.[7]
-
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells, a key functional outcome of insulin signaling.
-
Cell Preparation and Treatment:
-
Culture and differentiate human primary myotubes or other suitable muscle cell lines in multi-well plates.[8]
-
Treat cells with BCKAs as described for Western blotting.
-
-
Glucose Uptake Measurement:
-
Wash cells with a suitable buffer (e.g., Krebs-Ringer).
-
Incubate cells with a solution containing radiolabeled 2-deoxy-D-glucose ([³H]2dG) for a defined period (e.g., 10-20 minutes).[8]
-
Terminate glucose uptake by washing cells with ice-cold buffer.
-
Lyse the cells (e.g., with 50 mM NaOH).
-
Measure the radioactivity of the cell lysate using a liquid scintillation counter to quantify the amount of [³H]2dG taken up by the cells.[8]
-
Normalize the glucose uptake to the total protein content of each sample.
-
In Vivo BCKA Administration and Tissue Analysis in Animal Models
This protocol outlines a general approach for studying the systemic effects of BCKAs in rodents.
-
Animal Model and BCKA Administration:
-
Use appropriate animal models, such as diet-induced obese mice, to study metabolic dysregulation.[9]
-
Administer BCKAs via oral gavage. Dosages and treatment duration should be optimized based on the specific research question. For example, a study used oral gavage of KIC at 30g/L in rats.[10]
-
Include a vehicle control group.
-
-
Metabolic Phenotyping:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess whole-body glucose homeostasis and insulin sensitivity.[9]
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, collect blood and various tissues (e.g., liver, skeletal muscle, adipose tissue).
-
Analyze plasma for BCAA and BCKA concentrations using mass spectrometry.[9]
-
Prepare tissue lysates for Western blotting to analyze signaling pathway activation as described in Protocol 1.
-
This guide provides a foundational understanding of the comparative effects of different BCKAs on metabolic signaling. Further research is warranted to fully elucidate the distinct roles of KMV and KIV and to translate these findings into effective therapeutic strategies for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. BCAA Supplementation in Mice with Diet-induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BCAA metabolism in pancreatic cancer affects lipid balance by regulating fatty acid import into mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain alpha-keto acids accumulating in maple syrup urine disease induce reorganization of phosphorylated GFAP in C6-glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial suppression of BCAA catabolism as a potential therapy for BCKDK deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting BCAA Catabolism to Treat Obesity-Associated Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and HPLC Methods for the Quantification of alpha-Ketoisocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of alpha-Ketoisocaproic acid (α-KIC), a critical biomarker in various metabolic pathways. We present a detailed comparison of their experimental protocols and performance metrics to assist researchers in selecting the optimal method for their specific analytical needs.
Introduction to alpha-Ketoisocaproic Acid Analysis
Alpha-Ketoisocaproic acid is the keto acid analog of the branched-chain amino acid leucine. Its accurate quantification in biological matrices is crucial for studying amino acid metabolism, diagnosing and monitoring metabolic disorders such as Maple Syrup Urine Disease (MSUD), and in drug development research. Both GC-MS and HPLC are powerful analytical techniques capable of measuring α-KIC, each with its own set of advantages and limitations.
Experimental Protocols
Detailed methodologies for the analysis of alpha-Ketoisocaproic acid using both GC-MS and HPLC are outlined below. These protocols are based on established methods in the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of α-KIC necessitates a derivatization step to increase its volatility and thermal stability. A common and effective method involves a two-step process of oximation followed by silylation.
1. Sample Preparation:
-
Biological samples (e.g., plasma, serum, tissue homogenate) are deproteinized, typically with an acid like perchloric acid, followed by centrifugation.
-
An internal standard (e.g., a stable isotope-labeled α-KIC or a structural analog) is added to the sample prior to extraction to correct for variations in sample processing and instrument response.
-
The supernatant is collected and dried, often under a stream of nitrogen or by lyophilization.
2. Derivatization:
-
Oximation: The dried sample is first reacted with a solution of methoxyamine hydrochloride in pyridine. This step protects the keto group from degradation and prevents the formation of multiple derivatives in the subsequent silylation step. The reaction is typically carried out at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
-
Silylation: Following oximation, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is added. This reaction converts the acidic carboxyl group into a non-polar silyl ester. The reaction is completed by heating (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is commonly used.
-
Injection: A small volume (typically 1 µL) of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization is typically used.
-
Detection: The analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, where characteristic ions of the derivatized α-KIC and the internal standard are monitored.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC methods for α-KIC often involve pre-column derivatization to introduce a fluorescent tag, significantly enhancing detection sensitivity. Alternatively, HPLC coupled with mass spectrometry (LC-MS) can be used for direct detection.
1. Sample Preparation:
-
Similar to the GC-MS protocol, biological samples are deproteinized, and an internal standard is added.
-
The supernatant is collected for the derivatization step.
2. Derivatization (for Fluorescence Detection):
-
The sample is mixed with a derivatizing agent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (OPD) in the presence of a reducing agent and a catalyst.
-
The reaction is carried out in an acidic buffer at an elevated temperature (e.g., 80-100°C) for a specific time to form a stable, fluorescent derivative.
3. HPLC Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A reversed-phase C18 column is typically used for the separation of the derivatized α-KIC.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection:
-
Fluorescence Detector: The excitation and emission wavelengths are set to the specific values for the chosen fluorescent derivative.
-
Mass Spectrometer (for LC-MS): An electrospray ionization (ESI) source, often in negative ion mode, is used. The mass spectrometer can be operated in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[1]
-
-
Performance Data Comparison
The following table summarizes the key performance characteristics of GC-MS and HPLC methods for the quantification of alpha-Ketoisocaproic acid, based on data from published studies.
| Performance Parameter | GC-MS | HPLC with Fluorescence Detection | HPLC-Q-TOF/MS |
| Linearity Range | Typically in the low µM to mM range. | 10 nM - 1 µM | 0.1 - 100 µmol L−1[1] |
| Limit of Detection (LOD) | High sensitivity, with minimum detectable enrichment of 0.1 at% excess reported for isotopic studies.[2] | 1.3 - 5.4 nM | Not explicitly stated, but LOQ is very low. |
| Limit of Quantification (LOQ) | Not explicitly stated in a comparable format, but methods are highly sensitive. | 4.2 - 18 nM | 0.06 - 0.23 µmol L−1 for serum samples.[1] |
| Precision (RSD%) | Coefficient of variation for concentration measurements is around 2%.[2] | Not explicitly stated. | < 9.7%[1] |
| Accuracy (Recovery %) | Not explicitly stated. | Not explicitly stated. | 78.4% - 114.3%[1] |
| Sample Throughput | Lower, due to the multi-step derivatization and longer GC run times. | Higher, with shorter run times. | Higher, with run times typically under 10 minutes.[1] |
| Specificity | High, especially with mass spectrometric detection. | Good, but can be susceptible to interferences from other fluorescent compounds. | Very high, due to the combination of chromatographic separation and mass spectrometric detection. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analysis of alpha-Ketoisocaproic acid.
Caption: Workflow for GC-MS analysis of α-Ketoisocaproic acid.
Caption: Workflow for HPLC analysis of α-Ketoisocaproic acid.
Objective Comparison and Conclusion
Both GC-MS and HPLC offer robust and reliable methods for the quantification of alpha-Ketoisocaproic acid. The choice between the two techniques often depends on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation.
GC-MS is a highly specific and sensitive technique, particularly when operated in SIM mode. The derivatization process, while adding to the sample preparation time, is well-established and yields stable derivatives suitable for routine analysis. The primary advantages of GC-MS include its high chromatographic resolution and the wealth of structural information provided by mass spectrometry, which aids in confident compound identification.
HPLC , particularly when coupled with fluorescence detection, offers excellent sensitivity, with reported limits of detection in the low nanomolar range. HPLC methods generally have a higher sample throughput due to simpler sample preparation (for LC-MS) and shorter analysis times. HPLC-Q-TOF/MS provides a powerful combination of high-resolution separation and accurate mass measurement, offering very high specificity and sensitivity.[1]
References
- 1. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for 4-Methyl-2-oxovaleric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Methyl-2-oxovaleric acid, a key intermediate in the catabolism of the branched-chain amino acid leucine. Accurate measurement of this keto acid is crucial for the diagnosis and monitoring of metabolic disorders such as Maple Syrup Urine Disease (MSUD) and for research in various fields including drug development and metabolic studies. This document outlines available reference standards, compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, and provides detailed experimental protocols.
Reference Standards
A variety of commercial suppliers offer this compound as a certified reference material (CRM). These standards are essential for method validation, calibration, and ensuring the accuracy and comparability of analytical results. Key suppliers and product details are summarized below.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| LGC Standards | This compound | 816-66-0 | Not specified, sold as CRM | 10 mg, 50 mg, 100 mg |
| Sigma-Aldrich | This compound | 816-66-0 | ≥98.0% (Titration) | 1 g, 5 g |
| RayBiotech | This compound | 816-66-0 | 98% | 100 mg |
Performance Comparison of Analytical Methods
The two primary analytical techniques for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and throughput.
Quantitative Performance Data
The following tables summarize the reported performance characteristics for the analysis of this compound (α-ketoisocaproate) and related branched-chain keto acids using GC-MS and LC-MS methodologies.
Table 1: GC-MS Performance Characteristics
| Analyte | Matrix | Mean Concentration (mmol/mol creatinine) | Within-Day Imprecision (CV%) | Total Imprecision (CV%) |
| 2-Ketoisocaproic acid | Urine | 0.5 | 7.8 | 11.2 |
Data adapted from a study on the quantitative analysis of organic acids in urine.
Table 2: LC-MS Performance Characteristics
| Analyte | Method | Matrix | Linearity Range (µmol/L) | Limit of Quantitation (LOQ) | Recovery (%) |
| α-Ketoisocaproate | HPLC-Q-TOF/MS | Serum | 0.1 - 100 | 0.06 - 0.23 µmol/L | 78.4 - 114.3 |
| α-Ketoisocaproate | HPLC-Q-TOF/MS | Muscle | 0.1 - 100 | 0.09 - 0.27 nmol/g | 78.4 - 114.3 |
| α-Ketoisocaproate | UFLC-MS | Tissue | 0.0078 - 32 | 20 nM | Not Reported |
Data synthesized from studies on the analysis of branched-chain keto acids in various biological matrices.[1][2]
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and LC-MS are provided below. These protocols represent generalized procedures and may require optimization for specific instrumentation and sample types.
GC-MS Analysis Protocol
GC-MS analysis of keto acids typically requires a two-step derivatization process to increase their volatility and thermal stability.[3]
1. Sample Preparation and Derivatization:
-
Sample Collection: Collect biological samples (e.g., urine, plasma).
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Deproteinization (for plasma/serum): Precipitate proteins using a solvent like methanol or acetonitrile. Centrifuge and collect the supernatant.
-
Lyophilization: Freeze-dry the sample to remove water, which can interfere with the derivatization reactions.
-
Methoximation: Add a solution of methoxyamine hydrochloride to the dried sample and incubate to convert the keto group to a methoxime derivative. This prevents tautomerization.[3]
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to convert the acidic proton of the carboxylic acid group to a trimethylsilyl (TMS) ester.[3]
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[3]
-
Injector: Splitless or split injection mode at a temperature of approximately 250°C.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program starts at a low temperature (e.g., 80°C), ramps up to a final temperature (e.g., 280-300°C), and holds for a few minutes.[3]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
LC-MS Analysis Protocol
LC-MS methods can often analyze keto acids with or without derivatization, offering higher throughput. Derivatization is sometimes employed to enhance sensitivity and chromatographic retention.
1. Sample Preparation:
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate).
-
Internal Standard Addition: Add a known amount of an internal standard.
-
Protein Precipitation: Deproteinize the sample using a cold organic solvent (e.g., methanol, acetonitrile).[1]
-
Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant containing the analyte.[1]
-
Derivatization (Optional): For increased sensitivity, derivatization with reagents like o-phenylenediamine (OPD) can be performed.[2]
-
Solvent Evaporation and Reconstitution: The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[1]
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column is typically used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible chromatography.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte and derivatization agent used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantitative analysis.
-
Visualizations
Leucine Catabolism Pathway
This compound, also known as α-ketoisocaproate, is a central intermediate in the metabolic breakdown of the essential amino acid leucine. A defect in the subsequent enzymatic step, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex, leads to the accumulation of this and other branched-chain keto acids, resulting in Maple Syrup Urine Disease (MSUD).
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in biological samples, from sample collection to data analysis.
References
- 1. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Commercially Available 4-Methyl-2-oxovaleric Acid
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive framework for assessing the purity of commercially available 4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproic acid. The methodologies outlined below enable a thorough comparison of products from different suppliers, ensuring the selection of a compound that meets the stringent requirements of your research.
Comparative Analysis of Purity Assessment Techniques
Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are among the most powerful and commonly used methods for purity assessment.[][2]
| Technique | Principle | Strengths | Considerations |
| HPLC | Separation based on polarity. | High resolution, suitable for non-volatile and thermally unstable compounds. | Derivatization may be needed for enhanced detection. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | High sensitivity and selectivity, provides structural information of impurities. | Derivatization is required for keto acids to increase volatility and thermal stability.[3][4] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Highly accurate and precise for quantification without the need for identical reference standards for impurities.[5][6][7] | Lower sensitivity compared to chromatographic methods. |
Experimental Workflow for Purity Assessment
A systematic approach is crucial for a reliable comparison of this compound from various commercial sources. The following workflow outlines the key steps from sample preparation to data analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is adapted for the analysis of α-oxoacids and can be used for the purity determination of this compound.[8]
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity by dividing the concentration of the main peak by the total concentration of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of keto acids, a two-step derivatization process is essential for GC-MS analysis.[3][4]
-
Derivatization (Methoximation followed by Silylation):
-
To a dried sample of this compound, add 50 µL of methoxyamine hydrochloride solution in pyridine.
-
Incubate at 60°C for 60 minutes to convert the keto group to its methoxime derivative.[3]
-
After cooling, add 100 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to convert the acidic proton of the carboxyl group to its trimethylsilyl (TMS) derivative.[3]
-
-
GC-MS Conditions:
-
Column: Non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Injector Temperature: 250°C.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.[3]
-
(Further ramping may be necessary to elute all components).
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to spectral libraries.
-
Calculate the relative purity by dividing the peak area of the main compound by the total peak area of all components.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide a direct measurement of purity against a certified internal standard.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Data Presentation and Comparison
To facilitate a direct comparison of this compound from different suppliers, the quantitative data should be summarized in clear and concise tables.
Table 1: Purity of this compound from Different Suppliers
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 2: Impurity Profile of this compound from Different Suppliers (GC-MS Data)
| Supplier | Impurity (Retention Time) | Proposed Structure (from MS) | Relative Peak Area (%) |
| Supplier A | |||
| Supplier B | |||
| Supplier C | |||
By following this comprehensive guide, researchers can confidently assess and compare the purity of commercially available this compound, ensuring the selection of a high-quality reagent for their critical research and development activities.
References
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
4-Methyl-2-oxovaleric acid vs alpha-ketoglutarate in cellular respiration
A Comparative Guide to 4-Methyl-2-oxovaleric Acid and alpha-Ketoglutarate in Cellular Respiration
For researchers, scientists, and drug development professionals, understanding the nuanced roles of metabolic intermediates in cellular respiration is paramount. This guide provides an objective comparison of two such molecules: this compound, a branched-chain keto acid, and alpha-ketoglutarate, a key intermediate in the citric acid cycle. While both are alpha-keto acids involved in cellular metabolism, their functions and impacts on mitochondrial respiration are distinct.
Introduction to the Molecules
This compound , also known as α-ketoisocaproate (KIC), is derived from the transamination of the branched-chain amino acid leucine.[1] It plays a crucial role in amino acid metabolism and has been noted for its potential to act as an uncoupler of oxidative phosphorylation and an inhibitor of alpha-ketoglutarate dehydrogenase.[2]
Alpha-ketoglutarate (AKG) , or 2-oxoglutarate, is a central intermediate in the tricarboxylic acid (TCA) cycle, a key metabolic pathway for cellular energy production.[3][4] It serves as a critical link between carbon and nitrogen metabolism and is a precursor for the synthesis of several amino acids.[3][4]
Metabolic Pathways and Entry into Cellular Respiration
The metabolic fates of this compound and alpha-ketoglutarate in the context of cellular respiration are fundamentally different.
This compound enters the metabolic mainstream through its conversion to acetyl-CoA. This process is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex located in the mitochondria. The resulting acetyl-CoA can then enter the TCA cycle.
Alpha-ketoglutarate is a direct intermediate of the TCA cycle itself.[5] It is formed from isocitrate via oxidative decarboxylation, a reaction catalyzed by isocitrate dehydrogenase.[6] Subsequently, alpha-ketoglutarate is converted to succinyl-CoA by the alpha-ketoglutarate dehydrogenase complex, a key regulated step in the cycle.[5]
Comparative Effects on Mitochondrial Respiration
The distinct entry points and metabolic roles of these two molecules lead to different effects on mitochondrial function.
| Parameter | This compound | alpha-Ketoglutarate |
| Primary Role | Precursor to TCA cycle substrate (Acetyl-CoA) | Direct TCA cycle intermediate |
| Effect on Oxidative Phosphorylation | Can act as an uncoupler[2] | Substrate for oxidative phosphorylation[7] |
| Key Enzyme Interaction | Substrate for BCKDC; potential inhibitor of α-ketoglutarate dehydrogenase[2] | Substrate for α-ketoglutarate dehydrogenase[4] |
| Impact on Oxygen Consumption | May decrease oxygen consumption if it inhibits α-ketoglutarate dehydrogenase[2] | Generally increases oxygen consumption as a respiratory substrate[8] |
Experimental Data Summary
Quantitative data on the effects of these molecules on cellular respiration are often context-dependent, varying with the cell type and experimental conditions.
Table 1: Effects of this compound on Mitochondrial Respiration
| Cell Type/System | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Rat skeletal muscle mitochondria | 9.1 µM - 0.78 mM | Biphasic kinetics of oxidative decarboxylation. Addition of ADP enhanced oxidation. | [9] |
| General | Not specified | Acts as an uncoupler of oxidative phosphorylation. |[2] |
Table 2: Effects of alpha-Ketoglutarate on Mitochondrial Respiration
| Cell Type/System | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Rat liver | Not specified | Ability to increase respiration and oxidative phosphorylation. | [8] |
| Yeast (S. cerevisiae) | Not specified | AKG-mediated intensification of mitochondrial respiration can lead to an increase in ROS levels. |[8] |
Experimental Protocols
1. Measurement of Mitochondrial Respiration using a Seahorse XFe96 Analyzer
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using a standard differential centrifugation protocol.[10]
-
Plate Preparation: Seed isolated mitochondria (typically 5-15 µg of protein per well) onto a Seahorse XF96 cell culture microplate.[10][11] Centrifuge the plate to adhere the mitochondria to the bottom of the wells.
-
Assay Medium: Use a mitochondrial assay solution (MAS) containing substrates such as glutamate and malate.[11]
-
Seahorse XFe96 Analyzer Setup: Calibrate the Seahorse XFe96 analyzer. Load the sensor cartridge with compounds to be injected during the assay, such as ADP, oligomycin, FCCP, and antimycin A.[11]
-
Assay Protocol: Place the cell plate in the Seahorse analyzer. Measure baseline OCR, then sequentially inject the compounds to determine parameters such as ADP-stimulated respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[11][12]
-
Data Analysis: Normalize OCR data to the amount of mitochondrial protein per well.
2. In Vitro Enzyme Assay of Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) Activity
This spectrophotometric assay measures the activity of BCKDC by monitoring the production of NADH.[13]
-
Reagents: Prepare an assay buffer containing cofactors such as NAD+, coenzyme A, and thiamine pyrophosphate. The substrate is this compound.
-
Enzyme Source: Use isolated mitochondria or purified BCKDC enzyme.
-
Assay Procedure: In a cuvette, combine the assay buffer, enzyme source, and initiate the reaction by adding the substrate.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH.
3. In Vitro Enzyme Assay of alpha-Ketoglutarate Dehydrogenase (α-KGDH) Activity
This colorimetric assay measures α-KGDH activity by detecting the production of NADH.[14]
-
Sample Preparation: Homogenize tissue or cells in an assay buffer and centrifuge to obtain a supernatant containing the enzyme.
-
Reaction Mix: Prepare a reaction mix containing the assay buffer, a developer, and the substrate (alpha-ketoglutarate).[14]
-
Assay Procedure: Add the sample to the reaction mix in a 96-well plate.
-
Measurement: Measure the absorbance at 450 nm in a microplate reader in kinetic mode.[14] The increase in absorbance is proportional to the α-KGDH activity.
-
Data Analysis: Calculate the enzyme activity by comparing the rate of change in absorbance to an NADH standard curve.
Signaling Pathways and Logical Relationships
The regulation of cellular respiration involves intricate feedback mechanisms. Both this compound and alpha-ketoglutarate are subject to and participants in this regulation.
References
- 1. This compound | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]
- 4. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Khan Academy [khanacademy.org]
- 7. Oxidative phosphorylation coupled with the oxidation of α-ketoglutarate by heart-muscle sarcosomes. 1. Kinetics of the oxidative phosphorylation reaction and adenine nucleotide specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth on Alpha-Ketoglutarate Increases Oxidative Stress Resistance in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Various Mouse Tissues Using Seahorse XF96 Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Analytical Methods for Alpha-Ketoisocaproic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of alpha-Ketoisocaproic acid (α-KIC), a key metabolite in the leucine metabolic pathway, is crucial for advancing our understanding of various physiological and pathological states.[1] This guide provides a comprehensive comparison of the predominant analytical methodologies employed for α-KIC determination, with a focus on their performance, experimental protocols, and practical considerations.
Elevated levels of α-KIC are a hallmark of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder, making its accurate measurement critical for diagnosis and monitoring.[1] Furthermore, α-KIC has been investigated for its potential role in modulating muscle protein synthesis and its use as a nutritional supplement. The selection of an appropriate analytical method is therefore paramount for obtaining reliable and reproducible data in these research areas.
This guide delves into the three most common analytical techniques for α-KIC quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a side-by-side comparison of their key performance metrics, detailed experimental protocols, and a visual representation of a typical analytical workflow.
Performance Comparison of Analytical Methods
The choice of an analytical method for α-KIC quantification is often a trade-off between sensitivity, selectivity, sample throughput, and the complexity of the required instrumentation and sample preparation. The following tables summarize the quantitative performance of different methods based on published literature.
| Method | Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Plasma | Methoxyamine & tert-Butyldimethylsilylation | Not Reported | Not Reported | Not Reported | |
| HPLC-Fluorescence | K562 Cells | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | 1.3–5.4 nM | 4.2–18 nM | Not Reported | [2][3] |
| HPLC-Fluorescence | Brain Tissue | 4,5-dimethoxy-1,2-diaminobenzene | Femtomole level | Not Reported | Not Reported | [4] |
| HPLC-Q-TOF/MS | Serum | None | Not Reported | 0.06–0.23 μmol/L | 78.4–114.3 | [5][6] |
| HPLC-Q-TOF/MS | Muscle | None | Not Reported | 0.09–0.27 nmol/g | 78.4–114.3 | [5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical measurements. Below are outlines of the key steps for each of the compared analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of α-KIC necessitates a derivatization step to increase its volatility and thermal stability. A common approach involves a two-step process of methoximation followed by silylation.
a) Sample Preparation: Plasma samples are deproteinized, often through the addition of an organic solvent like methanol or acetonitrile, followed by centrifugation to pellet the precipitated proteins. The supernatant is then collected and dried, typically under a stream of nitrogen.
b) Derivatization:
-
Methoximation: The dried residue is first treated with a solution of methoxyamine hydrochloride in pyridine. This step protects the keto group and prevents tautomerization. The reaction is typically carried out at a slightly elevated temperature (e.g., 37°C) for about 90 minutes.
-
Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added. This reagent derivatizes the carboxylic acid group. The reaction is generally performed at a similar temperature for approximately 30-60 minutes.[7]
c) GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. Separation is achieved on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The mass spectrometer is operated in electron impact (EI) ionization mode, and specific ions are monitored for quantification.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This highly sensitive method relies on the pre-column derivatization of α-KIC with a fluorescent labeling agent.
a) Sample Preparation: For cellular or tissue samples, homogenization and extraction with an acidic solution are typically the first steps. Solid-phase extraction (SPE) using a C18 cartridge can be employed to remove interfering substances like lipids and amino acids.[4]
b) Derivatization: The extracted α-KIC is reacted with a derivatizing reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or 4,5-dimethoxy-1,2-diaminobenzene.[2][3][4] The reaction is usually conducted in an acidic buffer and requires heating (e.g., 85°C for 45 minutes) to form a highly fluorescent quinoxalinone derivative.[3]
c) HPLC-FLD Analysis: The derivatized sample is injected onto a reversed-phase HPLC column (e.g., C18).[3] The fluorescent derivative is then detected using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., 367 nm excitation and 446 nm emission for the DMB derivative).[3]
High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS)
This method offers high selectivity and sensitivity and often does not require derivatization, simplifying the sample preparation process.
a) Sample Preparation: For serum or muscle samples, a simple protein precipitation step with methanol is often sufficient.[5][6] The sample is vortexed and centrifuged, and the supernatant is directly analyzed.
b) HPLC-Q-TOF/MS Analysis: The supernatant is injected into the HPLC system equipped with a C18 column.[5][6] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used to separate α-KIC from other sample components.[5][6] The eluent is then introduced into the Q-TOF mass spectrometer, which provides high-resolution and accurate mass measurements for confident identification and quantification.
Analytical Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate a typical analytical workflow and the metabolic pathway involving α-KIC.
Caption: General analytical workflow for α-Ketoisocaproic acid.
Caption: Simplified metabolic pathway of Leucine to α-KIC.
References
- 1. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
- 2. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Methyl-2-oxovaleric Acid: A Guide for Laboratory Professionals
The proper management and disposal of 4-Methyl-2-oxovaleric acid (CAS No. 816-66-0), also known as α-Ketoisocaproic acid, is critical for ensuring laboratory safety and environmental compliance.[1] This guide provides a procedural, step-by-step framework for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[2][3][4] Adherence to strict safety protocols is mandatory during handling and disposal.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. Always wear appropriate protective gear, including:
-
Eye Protection: Chemical safety goggles or glasses with side shields as described by OSHA's eye and face protection regulations.[2][5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[6]
-
Body Protection: A laboratory coat and other protective clothing to prevent skin exposure.[2][5][6]
-
-
Engineering Controls: All handling of this substance should occur within a chemical fume hood to avoid inhalation of mists or vapors.[2] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
Key Disposal and Safety Parameters
Proper characterization and understanding of the chemical's properties are essential for safe disposal. The following table summarizes key quantitative data and classifications.
| Parameter | Information | Citation |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) | [1][2][3][4] |
| GHS Pictogram | Corrosion | [3] |
| GHS Signal Word | Danger | [3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [3] |
| Storage Class Code | 8A: Combustible corrosive hazardous materials | [3] |
| Incompatible Materials | Strong bases, Oxidizing agents | [2] |
| Recommended Storage | Refrigerate in tightly sealed containers (2-8°C) | [3][7] |
| Primary Disposal Route | Incineration via an approved hazardous waste disposal plant | [2][6] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[2][8] It must be treated as a hazardous chemical waste.[2][6][7]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Dedicated Waste Stream: Treat this compound as a distinct hazardous waste stream.
-
Avoid Mixing: Do not mix this waste with other chemical waste, particularly incompatible materials such as strong bases or oxidizing agents.[2][9][10]
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount for safe storage and transport.
-
Container Type: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid.[6][9][11] Plastic is often preferred for acid waste.[11]
-
Labeling: As soon as waste is first added, the container must be clearly labeled as "Hazardous Waste."[9][12] The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely within the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[6][9][11]
-
Secondary Containment: The SAA must include secondary containment, such as a tray or bin, to contain any potential leaks.[6][12][13]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6][11][12] Do not overfill the container; leave adequate headspace for potential expansion.[6][9]
Step 4: Spill and Emergency Response
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Keep personnel away from and upwind of the spill.[2]
-
Containment: For small spills, soak up the material with an inert absorbent material (e.g., dry sand, vermiculite).[2][7]
-
Collection: Place the absorbed material into a suitable, closed, and labeled container for disposal as hazardous waste.[2][7]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water. Call a physician immediately.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[2][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[7]
-
Step 5: Final Disposal
Final disposal must be handled by qualified professionals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.[6][11]
-
Professional Disposal: The designated method for disposal is to send the material to an approved waste disposal plant, typically involving chemical incineration.[2][6] Do not pour down the drain or dispose of in regular trash.[2][14]
-
Record Keeping: Maintain accurate records of the waste generated, including the amount and date of disposal, as required by institutional and regulatory policies.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-メチル-2-オキソ吉草酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 816-66-0 [thegoodscentscompany.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. mn.uio.no [mn.uio.no]
- 14. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 4-Methyl-2-oxovaleric Acid
I have gathered comprehensive information from Safety Data Sheets (SDS) and other reliable sources regarding the hazards, handling, and disposal of 4-Methyl-2-oxovaleric acid. The chemical is consistently identified as corrosive to skin and eyes. Recommendations for PPE are also consistent across the board, advising for chemical safety goggles, full protective clothing, and "appropriate protective gloves."
However, the term "appropriate" for gloves is not specific enough for ensuring the safety of laboratory personnel. While I have initiated searches for glove compatibility, I have not yet found a definitive recommendation for the best glove material (e.g., nitrile, neoprene, butyl rubber) specifically for this compound. The search results provide general chemical resistance charts for various glove materials against broad classes of chemicals, but not this specific compound. To provide a truly valuable and actionable safety protocol, I need to find more specific glove compatibility data.
Therefore, I will continue to the next step to try and find this crucial information. If a direct recommendation is not available, I will look for data on closely related chemical structures to make an informed recommendation. After that, I will proceed with creating the summary tables and the DOT graph as planned.I have successfully gathered comprehensive information regarding the hazards, handling, and disposal of this compound. The SDS and other sources clearly indicate that the substance is corrosive and requires significant protective measures. I have also found general recommendations for PPE, including eye and skin protection.
My focused search on glove compatibility for organic acids has yielded valuable insights. While a specific breakthrough time for this compound is not available, the general consensus from multiple sources is that nitrile gloves offer good resistance to weak and some strong acids, but their performance can be poor against highly concentrated or corrosive acids. Neoprene and butyl rubber gloves are often recommended for more aggressive acids. Given that this compound is a corrosive organic acid, a more robust glove than standard disposable nitrile may be necessary for prolonged contact.
I now have sufficient information to create the detailed safety and logistical guide as requested. I can summarize the quantitative data in a table, provide step-by-step procedural guidance, and create the required DOT graph to illustrate the PPE selection logic. Therefore, I do not need further search actions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound (CAS 816-66-0). Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Chemical Properties
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is imperative to handle this chemical with appropriate personal protective equipment in a controlled environment.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 816-66-0 | [3][4] |
| Molecular Formula | C6H10O3 | [3][4] |
| Molecular Weight | 130.14 g/mol | [3][4] |
| Physical State | Liquid | [3] |
| Boiling Point | 82-83 °C @ 11 mmHg | [1] |
| Melting Point | 8-10 °C | [1] |
| Density | 1.055 g/mL at 20 °C | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the most critical steps in mitigating the risks associated with handling this compound.
Immediate PPE Requirements:
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection: A lab coat, fully buttoned, along with full-length pants and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Hand Protection: Due to the corrosive nature of this compound, careful glove selection is paramount.
-
For incidental contact (e.g., handling sealed containers): Disposable nitrile gloves may provide adequate short-term protection. However, it is crucial to change them immediately upon any suspected contact. Nitrile gloves have shown good resistance to weak acids, but their effectiveness against concentrated or corrosive organic acids can be limited.[5][6][7][8]
-
For direct handling and potential for prolonged contact (e.g., weighing, transferring, mixing): More robust gloves are required. Neoprene or butyl rubber gloves are recommended for handling corrosive organic acids.[9][10][11][12] Always consult the glove manufacturer's specific chemical resistance data. Double-gloving (a disposable nitrile glove under a heavier-duty glove) can provide an additional layer of protection.
-
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation (i.e., in a certified chemical fume hood), respiratory protection is not typically required. However, if there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don all required PPE as outlined in the section above.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
When transferring the chemical, use appropriate tools (e.g., glass pipettes, spatulas) to avoid splashes.
-
Keep containers of this compound tightly closed when not in use.
-
Be aware of incompatible materials, such as strong oxidizing agents and strong bases.
-
-
Spill Response:
-
Small Spills (in fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills or Spills Outside of a Fume Hood:
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
-
Unused/Excess this compound:
-
Collect in a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and "this compound".
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Contaminated Materials (PPE, absorbent materials, etc.):
-
All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) must be disposed of as hazardous waste.
-
Place these materials in a designated, labeled hazardous waste container.
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
After proper rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
Disposal Workflow
Caption: Waste disposal workflow for this compound.
References
- 1. 4-甲基-2-氧戊酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 816-66-0 [thegoodscentscompany.com]
- 3. This compound | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. uk.unigloves.com [uk.unigloves.com]
- 7. gloves.com [gloves.com]
- 8. aibonsafety.com [aibonsafety.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. envirosafetyproducts.com [envirosafetyproducts.com]
- 11. gloves.com [gloves.com]
- 12. oxwork.com [oxwork.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
